Benzaldehyde;heptanal
Description
Significance of Aldehydes in Organic Synthesis and Chemical Industries
Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. numberanalytics.comwikipedia.org This functional group makes them highly reactive and valuable intermediates in organic synthesis. numberanalytics.comsigmaaldrich.com They are foundational for producing a wide array of other organic compounds, including alcohols, carboxylic acids, and more complex molecules. numberanalytics.comwikipedia.orgmanavchem.com In the industrial sphere, aldehydes are crucial for manufacturing resins, plasticizers, solvents, dyes, and pharmaceuticals. britannica.combyjus.com Their applications extend to the textile, food, rubber, and leather industries. byjus.com Aromatic and higher aliphatic aldehydes, in particular, are key components in the production of perfumes and flavorings. britannica.combyjus.com
Academic Context of Benzaldehyde (B42025) as an Aromatic Aldehyde
Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, where the aldehyde functional group is directly attached to a benzene (B151609) ring. scienceinfo.comfiveable.me This structure confers unique reactivity to the molecule. fiveable.me First isolated in 1803, it became a focal point of early organic chemistry research in the 1830s by Justus von Liebig and Friedrich Wöhler, whose work laid foundational principles for structural theory. britannica.com Naturally occurring in bitter almonds, patchouli oil, and other essential oils, it is known for its characteristic almond-like scent. ontosight.aichemicalbook.com In academia, benzaldehyde is a classic example used to study the reactions of aromatic aldehydes, such as the Cannizzaro reaction, Perkin reaction, and benzoin (B196080) condensation. scienceinfo.combritannica.com It serves as a precursor in the synthesis of various organic compounds, including dyes, cinnamic acid, and pharmaceuticals. scienceinfo.combritannica.comontosight.ai
Academic Context of Heptanal (B48729) as an Aliphatic Aldehyde
Heptanal (C₇H₁₄O), also known as heptaldehyde, is an alkyl aldehyde with a seven-carbon chain. wikipedia.org It is a colorless liquid with a strong, fruity odor. wikipedia.orgontosight.ai Found naturally in the essential oils of plants like ylang-ylang, lemon, and rose, heptanal is of interest for its role in fragrances and flavors. wikipedia.org In academic research, heptanal is a model for studying the reactions of aliphatic aldehydes. It is also investigated for its potential as a biomarker for certain diseases, as it can be an endogenous product of lipid peroxidation. nih.govebi.ac.uk
Interdisciplinary Research Landscape Involving Benzaldehyde and Heptanal
The distinct properties of benzaldehyde and heptanal have led to their use in a variety of interdisciplinary research fields. A notable area of research is the aldol (B89426) condensation reaction between benzaldehyde and heptanal to produce jasminaldehyde (α-pentylcinnamaldehyde), a valuable fragrance compound with a jasmine-like aroma. wikipedia.orgresearchgate.netresearchgate.net This reaction is a subject of study in catalysis, with researchers exploring different catalysts to improve yield and selectivity. researchgate.netresearchgate.net Furthermore, both compounds are studied in the context of food science and the cosmetics industry for their aromatic properties. ontosight.ainih.gov In environmental science, the presence of benzaldehyde in the air is monitored as an indicator of certain industrial activities. nih.gov
Structure
2D Structure
Properties
CAS No. |
69991-59-9 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
benzaldehyde;heptanal |
InChI |
InChI=1S/C7H6O.C7H14O/c8-6-7-4-2-1-3-5-7;1-2-3-4-5-6-7-8/h1-6H;7H,2-6H2,1H3 |
InChI Key |
NPSTUPUZGGHOHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=O.C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzaldehyde and Heptanal
Cross-Aldol Condensation Reactions
Cross-aldol condensation is a powerful carbon-carbon bond-forming reaction between two different carbonyl compounds, at least one of which must have an α-hydrogen. cerritos.edu This reaction is fundamental in organic synthesis for building larger, more complex molecules. ontosight.ai The reaction between an enolate ion and a carbonyl compound results in a β-hydroxy carbonyl product, which can subsequently dehydrate, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound. cerritos.edu
A commercially significant application of cross-aldol condensation is the synthesis of jasminaldehyde (α-pentylcinnamaldehyde) from benzaldehyde (B42025) and heptanal (B48729). rsc.org Jasminaldehyde is a valuable fine chemical widely used in the fragrance industry. The reaction involves the condensation of benzaldehyde with heptanal, but a major challenge is the competing self-condensation of heptanal, which forms the byproduct 2-n-pentyl-2-n-nonenal. ignited.inresearchgate.netresearchgate.net Achieving high selectivity for jasminaldehyde is therefore a primary goal in the optimization of this process. ignited.in While traditional synthesis often employs homogeneous base catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), these methods suffer from drawbacks such as catalyst non-reusability and the generation of corrosive waste streams. researchgate.net Consequently, research has increasingly focused on developing heterogeneous solid catalysts to facilitate a more environmentally friendly and efficient synthesis.
A variety of catalytic systems have been investigated to improve the efficiency and selectivity of jasminaldehyde synthesis. The goal is to favor the cross-condensation reaction over the self-condensation of heptanal. Both solid acid and solid base catalysts have been explored, with acid-base bifunctional catalysts often demonstrating superior performance by activating both reactants simultaneously. The acid sites can activate the carbonyl group of benzaldehyde, while the basic sites generate the enolate from heptanal, promoting the desired cross-condensation pathway. researchgate.net
Solid base catalysts are particularly effective for the synthesis of jasminaldehyde, as they have been reported to achieve higher selectivity compared to solid acid catalysts. These heterogeneous catalysts offer advantages such as easy separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. researchgate.netresearchgate.net
Hydrotalcites, or layered double hydroxides (LDHs), and their corresponding mixed metal oxides obtained upon calcination have emerged as highly effective solid base catalysts for aldol (B89426) condensations. researchgate.net These materials, particularly Mg-Al mixed oxides, possess tunable basicity and a combination of Brønsted and Lewis basic sites, which can be tailored by adjusting the Mg/Al molar ratio. researchgate.netresearchgate.net The bifunctional nature of these catalysts, possessing both acidic and basic sites, is believed to enhance catalytic performance. researchgate.netresearchgate.net The Lewis acid sites are thought to activate the benzaldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the heptanal enolate, which is generated on the basic sites. researchgate.net
Research has demonstrated the high efficiency of these catalysts. For instance, using an as-synthesized Mg-Al hydrotalcite with a Mg/Al molar ratio of 3.5 resulted in a 98% conversion of 1-heptanal with an 86% selectivity towards jasminaldehyde. researchgate.net Similarly, a catalyst comprising 20% (w/w) calcined hydrotalcite supported on hexagonal mesoporous silica (B1680970) (CHT/HMS) also achieved a jasminaldehyde selectivity of 86% at 150 °C with a benzaldehyde to heptanal molar ratio of 5. researchgate.net
Table 1: Performance of Hydrotalcite-Derived Catalysts in Jasminaldehyde Synthesis
| Catalyst | Mg/Al Ratio | Reaction Temperature (°C) | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Source(s) |
|---|---|---|---|---|---|
| As-synthesized Mg-Al Hydrotalcite | 3.5 | Not specified | 98 | 86 | researchgate.net |
| 20% (w/w) CHT/HMS | Not specified | 150 | Not specified | 86 | researchgate.net |
| ESM 3:1 (Industrially Prepared) | 3:1 | 100 | 70 | 66 | researchgate.net |
| Ni-Al Hydrotalcite | 3.5 | Not specified | Not specified | 78 | iitm.ac.in |
Magnesium oxide (MgO) and calcium oxide (CaO) are well-known solid base catalysts. However, MgO is generally considered to have low selectivity for jasminaldehyde synthesis, reportedly around 52%, due to its monobasic character. researchgate.netresearchgate.net The aldol condensation reaction is enhanced by acid-base bifunctional catalysts, and the monofunctional nature of standard MgO is less effective in promoting the desired cross-condensation over the self-condensation of heptanal. researchgate.netresearchgate.net Despite this, research has shown that modifying MgO, for example, through a simple hydrogen peroxide treatment, can create an acid-base bifunctional catalyst that exhibits high selectivity for jasminaldehyde. researchgate.net While calcium oxide is a known basic oxide, specific data on its performance as a primary catalyst in the solvent-free condensation of benzaldehyde and heptanal is less detailed in the comparative literature.
Zeolites are crystalline aluminosilicates with well-defined microporous structures, and they are widely used as catalysts in the chemical industry. mdpi.com In the context of jasminaldehyde synthesis, large-pore acid zeolites such as HY and Beta have been investigated. researchgate.net However, they have generally shown lower selectivity towards jasminaldehyde compared to other catalyst types. researchgate.net For example, studies on H-Beta and HY catalysts reported high heptanal conversion rates (over 75%) but poor selectivity for the desired product (less than 29%). researchgate.net This low selectivity is attributed to the confinement effects within the zeolite pores, which preferentially favor the self-condensation of the smaller heptanal molecule. researchgate.net Furthermore, these acidic catalysts are prone to rapid deactivation. researchgate.net Zeolites like NaY are synthesized for various catalytic applications, but their utility in this specific aldol condensation is hampered by the same selectivity issues seen with other acidic zeolites. researchgate.netrsc.org
Synthesis of Jasminaldehyde from Benzaldehyde and Heptanal
Catalytic Systems in Jasminaldehyde Synthesis
Phase Transfer Catalysis (e.g., Cetyltrimethylammonium Bromide)
Phase Transfer Catalysis (PTC) offers a greener and more efficient route for the aldol condensation of benzaldehyde and heptanal, which typically occurs in a biphasic medium. nanobioletters.com Cetyltrimethylammonium Bromide (CTAB) is a quaternary ammonium (B1175870) salt that functions as a surfactant and phase-transfer catalyst in this reaction. nanobioletters.comphasetransfercatalysis.com It facilitates the transfer of reactants between the aqueous and organic phases, enhancing reaction rates. google.com
In a notable application, the cross-aldol condensation using CTAB was optimized to achieve high selectivity for jasminaldehyde. nanobioletters.com The process involves the reaction of benzaldehyde and n-heptanal in the presence of sodium hydroxide (NaOH) and a CTAB solution. nanobioletters.com A key advantage of this method is the potential for catalyst recycling; the aqueous phase containing the catalyst can be reused for subsequent batches, making the process more sustainable and economical. nanobioletters.com Research has demonstrated successful catalyst reusability for up to four cycles. nanobioletters.com The optimal conditions found involved using equimolar amounts of the reactants with a 0.1M CTAB solution at 30°C for 3.5 hours, which minimized the formation of the primary byproduct, 2-n-pentyl-2-nonenal. nanobioletters.com
Acid-Base Bifunctional Catalysts
Acid-base bifunctional catalysts have garnered significant attention for the synthesis of jasminaldehyde due to their potential for high selectivity and activity. researchgate.netrsc.orgnih.gov These catalysts possess both acidic and basic sites, which work in concert to facilitate the aldol condensation reaction. researchgate.net The basic sites are responsible for the deprotonation of heptanal to form a nucleophilic enolate, while the acidic sites activate the carbonyl group of benzaldehyde, making it more susceptible to nucleophilic attack. researchgate.netyoutube.com
Magnesium-aluminum (Mg-Al) mixed oxides, often derived from hydrotalcite-like precursors, are prominent examples of such catalysts. researchgate.netresearchgate.net These materials feature both Brønsted and Lewis basic sites (O²⁻ anions) alongside Lewis acid sites, a combination that enhances catalytic performance. researchgate.net Similarly, magnesium oxide (MgO) catalysts, when properly treated, can exhibit acid-base bifunctionality that leads to high selectivity in jasminaldehyde synthesis. researchgate.net The presence of both types of sites on a single catalyst surface is believed to favor the desired cross-condensation reaction over the self-condensation of heptanal. researchgate.net
Reaction Conditions and Parameter Optimization
Optimizing reaction parameters is crucial for maximizing the conversion of reactants and the selectivity towards the desired product, jasminaldehyde, while minimizing byproduct formation.
Molar Ratio of Reactants (Benzaldehyde to Heptanal)
The molar ratio of benzaldehyde to heptanal is a critical factor influencing the product distribution. researchgate.net A high molar ratio of benzaldehyde to heptanal is generally employed to suppress the self-condensation of heptanal, which leads to the formation of the undesirable byproduct, 2-pentyl-non-2-enal. researchgate.netresearchgate.net By increasing the concentration of benzaldehyde, the probability of the heptanal enolate reacting with benzaldehyde is enhanced. researchgate.net Studies have often utilized a benzaldehyde to heptanal molar ratio of 2:1 or higher to achieve better selectivity for jasminaldehyde. researchgate.netwebassign.net The selectivity is significantly influenced by this ratio, as a higher concentration of heptanal favors its self-condensation. researchgate.net
Table 1: Effect of Benzaldehyde/Heptanal Molar Ratio on Jasminaldehyde Selectivity This is an interactive table. Click on the data to see more details.
| Benzaldehyde:Heptanal Molar Ratio | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Byproduct Selectivity (%) | Catalyst | Reference |
|---|---|---|---|---|---|
| 1:1 | 95.8 | 80.4 | 19.6 | MgO-NO₃-H₂O₂-300 | researchgate.net |
| 2:1 | 96.2 | 87.5 | 12.5 | MgO-NO₃-H₂O₂-300 | researchgate.net |
| 3:1 | 94.5 | 92.1 | 7.9 | MgO-NO₃-H₂O₂-300 | researchgate.net |
Temperature Effects on Conversion and Selectivity
Reaction temperature has a significant impact on both the rate of conversion and the selectivity of the condensation reaction. researchgate.net Since the aldol condensation is an endothermic reaction, higher temperatures generally lead to increased conversion of heptanal. researchgate.net For instance, over a specific catalyst, the conversion of heptanal was observed to increase from 63% to 100% as the temperature was raised from 25°C to 110°C. researchgate.net
However, excessively high temperatures can negatively affect selectivity. At temperatures around 200°C, the selectivity towards jasminaldehyde may decrease due to the formation of more side products. researchgate.net An optimal temperature range must be identified for each specific catalytic system. For example, using a Mg-Al catalyst, increasing the temperature from 100°C to 140°C improved both heptanal conversion and jasminaldehyde selectivity. researchgate.net Microwave-assisted heating has also been explored, showing high conversion (78.2%) and selectivity (70.2%) at 180°C in a much shorter reaction time. researchgate.net
Table 2: Influence of Temperature on Heptanal Conversion and Jasminaldehyde Selectivity This is an interactive table. Click on the data to see more details.
| Temperature (°C) | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Catalyst | Reference |
|---|---|---|---|---|
| 25 | 63 | 85 | NaOH | researchgate.net |
| 80 | 85 | 87 | NaOH | researchgate.net |
| 110 | 100 | 88 | NaOH | researchgate.net |
| 120 | 55.1 | Not Specified | Mg-Al mixed oxide | researchgate.net |
| 160 | >95 | 66 | Al-KIT-6 | researchgate.net |
Solvent Effects (e.g., Methanol, Ethanol, Propanol, Butanol)
The choice of solvent can distinctly influence the conversion and product distribution in the aldol condensation of benzaldehyde and heptanal. researchgate.net Different solvents, such as methanol, ethanol, n-propanol, and n-butanol, can lead to varying results even with identical kinetic parameters due to their effect on reactant and transition state solvation. researchgate.net Studies have been conducted using a range of solvents including n-hexane, acetonitrile, toluene, and ethanol. researchgate.net
Interestingly, research has shown that conducting the reaction under solvent-free conditions can be highly effective. researchgate.netresearchgate.net In one study, the highest heptanal conversion (100%) and selectivity to jasminaldehyde (97%) were achieved without any solvent, highlighting the potential benefits of this approach in terms of process simplification and waste reduction. researchgate.net
Table 3: Effect of Solvent on Benzaldehyde-Heptanal Condensation This is an interactive table. Click on the data to see more details.
| Solvent | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Catalyst | Reference |
|---|---|---|---|---|
| n-Hexane | 95 | 80 | SiO₂-Al₂O₃ | researchgate.net |
| Acetonitrile | 80 | 75 | SiO₂-Al₂O₃ | researchgate.net |
| Toluene | 90 | 82 | SiO₂-Al₂O₃ | researchgate.net |
| Ethanol | 85 | 70 | SiO₂-Al₂O₃ | researchgate.net |
| Dichloromethane | 75 | 65 | SiO₂-Al₂O₃ | researchgate.net |
| Water | 70 | 60 | SiO₂-Al₂O₃ | researchgate.net |
Catalyst Concentration and Reusability
The concentration of the catalyst is a key parameter to optimize for efficient synthesis. In phase transfer catalysis using CTAB, a concentration of 0.1M was found to be optimal for achieving high selectivity. nanobioletters.com
The reusability of heterogeneous and phase-transfer catalysts is a cornerstone of green chemistry, aiming to reduce costs and environmental impact. nanobioletters.com Several catalysts used for the benzaldehyde-heptanal condensation have shown good potential for recycling. The CTAB-based phase transfer catalyst system has been successfully reused for four cycles. nanobioletters.com Similarly, a solid Cs-MCM-41 catalyst was reported to be recyclable up to five times without significant loss of activity. researchgate.net However, catalyst deactivation can occur. When a Mg-Al mixed oxide catalyst was recycled, it exhibited a lower reaction rate in the subsequent run, although the selectivity towards jasminaldehyde was maintained. researchgate.net
Impact of Reaction Time and Mixing Speed
In the synthesis of jasminaldehyde through the aldol condensation of benzaldehyde and heptanal, both reaction time and mixing speed are critical parameters that significantly influence product selectivity and yield.
The duration of the reaction is closely linked to the reaction temperature. Studies have shown that at higher temperatures, the reaction proceeds faster. For instance, a reaction at 60°C might reach completion in 2 hours, whereas at 20°C, it could take around 5 hours. masterorganicchemistry.com However, a slower reaction at lower temperatures may increase the likelihood of self-condensation of n-heptanal, leading to the formation of undesirable by-products. masterorganicchemistry.com One study determined the optimal reaction time to be 4 hours to achieve a good conversion of heptanal and high selectivity for jasminaldehyde. researchgate.net
Mixing speed, often measured in revolutions per minute (RPM), plays a crucial role in mass transfer between the aqueous and organic phases in the reaction mixture. Inadequate mixing at lower RPMs can lead to higher rates of self-condensation of heptanal. masterorganicchemistry.com Conversely, increasing the agitation speed improves the interaction between the reactants, leading to a significant increase in the selectivity for the desired cross-condensation product, jasminaldehyde. masterorganicchemistry.com At sufficiently high RPMs, with an appropriate catalyst system, the selectivity for jasminaldehyde can reach nearly 100%. masterorganicchemistry.com
By-product Formation and Control (e.g., 2-n-pentyl-2-n-nonenal)
Several strategies have been developed to control the formation of 2-n-pentyl-2-n-nonenal:
Molar Ratio of Reactants: Increasing the molar ratio of benzaldehyde to heptanal has been shown to suppress the self-condensation of heptanal and improve the selectivity for jasminaldehyde. By providing an excess of benzaldehyde, the enolate of heptanal is more likely to react with benzaldehyde rather than another molecule of heptanal. researchgate.netyoutube.com
Table 1: Effect of Benzaldehyde to Heptanal Molar Ratio on Jasminaldehyde Selectivity
| Benzaldehyde:Heptanal Molar Ratio | Jasminaldehyde Selectivity (%) | Reference |
| 1:1 | 62 | youtube.com |
| 4:1 | 77 | youtube.com |
| 5:1 | 77 | youtube.com |
Controlled Addition of Heptanal: A controlled and slow addition of heptanal to the reaction mixture containing benzaldehyde can minimize the concentration of heptanal at any given time, thereby reducing the rate of its self-condensation. masterorganicchemistry.com
Catalyst Selection: The choice of catalyst is crucial. Acid-base bifunctional catalysts, such as ceria-zirconia, have been found to be more selective for jasminaldehyde synthesis compared to strong solid bases, which can promote the formation of viscous by-products. researchgate.net Phase transfer catalysts, like cetyltrimethylammonium bromide, in a sodium hydroxide solution have also been shown to yield highly selective jasminaldehyde with minimal 2-n-pentyl-2-n-nonenal formation. masterorganicchemistry.com
Asymmetric Aldol Reactions
Stereoselective Approaches in Aldehyde Condensations
The aldol condensation is a powerful tool for forming carbon-carbon bonds. nih.gov When the reaction involves two different aldehydes, it is termed a crossed aldol condensation. nih.gov A significant area of research in this field is the development of stereoselective methods to control the three-dimensional arrangement of atoms in the newly formed molecule.
Asymmetric aldol reactions aim to produce a specific stereoisomer of the product in excess. This is particularly important in the synthesis of complex molecules and natural products where specific stereochemistry is often required for biological activity. Several approaches have been developed to achieve stereoselectivity in aldol condensations:
Chiral Auxiliaries: One common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to one of the reactants. researchgate.netprinceton.edu The chiral auxiliary directs the approach of the other reactant, leading to the preferential formation of one diastereomer. The Evans auxiliaries, which are oxazolidinones, are a well-known class of chiral auxiliaries used to achieve high levels of stereocontrol in aldol reactions. princeton.edu After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. researchgate.net
Mukaiyama Aldol Reaction: This variant of the aldol reaction utilizes a silyl (B83357) enol ether as the nucleophile and a Lewis acid to activate the aldehyde electrophile. researchgate.net By using a chiral Lewis acid, it is possible to catalyze the reaction in an enantioselective manner.
Organocatalysis: In recent years, the use of small organic molecules as catalysts for asymmetric reactions has gained prominence. Chiral amines can be used to catalyze direct catalytic enantioselective aldol reactions of aldehydes with activated carbonyl compounds. nsf.gov
While these general strategies for stereoselective aldol condensations are well-established, specific and detailed research on their application to the condensation of benzaldehyde and heptanal to produce chiral jasminaldehyde is not extensively reported in the reviewed literature.
Biocatalytic Synthesis Routes
Enzyme-Based Benzaldehyde Biosynthesis
In plants, benzaldehyde is a widespread volatile compound that plays a role in attracting pollinators and as a defense compound. nanobioletters.comnih.gov Recent research has elucidated the enzymatic pathway for its biosynthesis in petunia, revealing the involvement of a novel heterodimeric enzyme located in the peroxisomes. nanobioletters.comnih.gov
This enzyme is responsible for the final step in the biosynthesis of benzaldehyde, which proceeds via the β-oxidative pathway. nanobioletters.comnih.gov The enzyme consists of two different subunits, an α-subunit and a β-subunit, both belonging to the NAD(P)-binding Rossmann-fold superfamily. nanobioletters.comnih.gov A key finding is that neither subunit is catalytically active on its own. An active enzyme is formed only when the α and β subunits are mixed in equal amounts. nanobioletters.comnih.gov
The expression of the gene encoding the α-subunit appears to be a crucial factor in regulating the biosynthesis of benzaldehyde. nih.gov While α-subunits can form functional heterodimers with various β-subunits, not all β-subunits are capable of partnering with α-subunits. nih.gov
Table 2: Properties of the Peroxisomal Heterodimeric Benzaldehyde Synthase from Petunia hybrida
| Property | Description | Reference(s) |
| Enzyme Type | Heterodimeric enzyme | nanobioletters.comnih.gov |
| Subunits | α-subunit and β-subunit | nanobioletters.comnih.gov |
| Subunit Superfamily | NAD(P)-binding Rossmann-fold | nanobioletters.comnih.gov |
| Catalytic Activity | Both subunits are required for activity | nanobioletters.comnih.gov |
| Subcellular Localization | Peroxisomes | nanobioletters.comnih.gov |
| Substrate | Benzoyl-CoA | nanobioletters.comnih.gov |
| Cofactor | NADPH | nanobioletters.comnih.gov |
| Regulation | Expression of the α-subunit gene plays a key role | nih.gov |
This discovery of a heterodimeric benzaldehyde synthase in plants provides a new avenue for the biocatalytic production of this important aroma chemical.
Substrate Specificity and Cofactor Requirements (e.g., Benzoyl-CoA, NADPH)
The biocatalytic synthesis of benzaldehyde in plants has been shown to proceed via a β-oxidative pathway located in the peroxisomes. nih.govnih.gov This process involves a heterodimeric enzyme composed of α and β subunits, both of which are members of the NAD(P)-binding Rossmann-fold superfamily. nih.govnih.gov Individually, these subunits are catalytically inactive; however, when combined in equal measure, they form a functional enzyme. nih.govnih.gov
This enzyme demonstrates a high degree of substrate specificity, preferentially utilizing benzoyl-CoA as its substrate. nih.govnih.gov In experiments, the enzyme showed activity with benzoyl-CoA but not with benzoic acid or cinnamic acid. nih.gov The synthesis of benzaldehyde is dependent on the presence of NADPH as a cofactor. nih.govnih.gov The reaction does not proceed effectively with NADP+, NADH, or NAD+. nih.gov
The kinetic parameters of this heterodimeric enzyme have been determined, highlighting its affinity for its specific substrate and cofactor.
| Parameter | Value | Condition |
| Km for benzoyl-CoA | Value not specified in search results | Measured at 4 mM NADPH |
| Km for NADPH | Value not specified in search results | Measured at 3.6 mM benzoyl-CoA |
Data derived from research on petunia benzaldehyde synthesis. nih.gov
The specificity for NADPH is a key characteristic of many dehydrogenases and is influenced by the amino acid composition at the cofactor binding site. nih.gov
Genetic and Proteomic Approaches in Enzyme Identification
The identification of the enzymes responsible for benzaldehyde synthesis has been accomplished through a multi-faceted approach combining genetic and proteomic techniques. nih.govnih.gov In studies on Petunia hybrida, researchers utilized in vivo stable isotope labeling, classical biochemical methods, proteomics, and genetic approaches to uncover the heterodimeric enzyme responsible for benzaldehyde formation. nih.govnih.gov
Key approaches in enzyme discovery include:
Co-expression analysis: Identifying candidate genes that show similar expression patterns to known genes in a biosynthetic pathway. researchgate.net
Phylogenetic analysis: Examining the evolutionary relationships of genes to identify clades specific to organisms that produce the compound of interest. researchgate.net
Gene cluster analysis: Mining genomic data to find genes physically located near previously characterized enzymes in a biosynthetic pathway. researchgate.net
Protein purification and proteomics: Fractionating total protein extracts from the source organism, followed by functional assays to identify active fractions and subsequent proteomic analysis to identify the specific proteins. researchgate.net
Proximity-dependent biotinylation (PDB) coupled with mass spectrometry has also emerged as a powerful technique for studying protein interactions and subcellular proteomes, which can aid in identifying enzymes within a specific cellular context. nih.gov
Optimizing Enzyme Efficiency and Production Yields
Several strategies are being explored to enhance the efficiency of biocatalytic benzaldehyde production and increase yields. These methods focus on metabolic engineering of microorganisms like Escherichia coli and process optimization.
One approach involves expressing the necessary enzymes for a specific biosynthetic pathway in a host organism. researchgate.net For instance, a plant-like β-oxidation pathway for benzaldehyde synthesis was established in E. coli. researchgate.net Metabolic engineering strategies to improve production include:
Enhancing precursor availability: Increasing the intracellular concentration of the starting material for the biosynthetic pathway. researchgate.net
Removing competitive reactions: Deleting genes that encode for enzymes that divert the substrate or intermediates into other metabolic pathways. For example, deletion of six genes in E. coli that encode enzymes with activity on benzaldehyde was shown to enable its accumulation. researchgate.netasm.org
Transporter engineering: Modifying membrane transporters to improve the uptake of substrates or the export of the final product. researchgate.net
Enzyme engineering, through methods like random and site-directed mutagenesis, can also significantly improve enzyme activity. nih.gov For example, a quadruple mutant of 4-hydroxymandelate (B1240059) synthase demonstrated a 2.4-fold higher activity than the wild-type enzyme, leading to an 84% conversion rate of L-phenylalanine to benzaldehyde. nih.gov
Process optimization techniques, such as reactive distillation, have been investigated to improve the economics of natural benzaldehyde production by addressing limitations like low yield and long reaction times. acs.org
Biocatalytic Oxidation of 1-Heptanol (B7768884) to Heptanal
Enzyme Cascades and Multi-stage Biotransformations
Enzyme cascades, which involve multiple sequential biotransformations in a single pot, are a powerful tool for synthesizing complex molecules and can be applied to the production of heptanal. nih.govsciepublish.com These one-pot reactions improve efficiency by eliminating the need to isolate intermediates, which reduces waste and can shorten reaction times. sciepublish.comresearchgate.net
In the context of producing bifunctional compounds from vegetable oils, a multi-enzyme cascade involving an oleate (B1233923) hydratase, an alcohol dehydrogenase (ADH), a Baeyer-Villiger monooxygenase (BVMO), and a lipase (B570770) has been demonstrated. sciepublish.com Such cascades can be designed to include a selective oxidation step, converting an alcohol intermediate to an aldehyde.
The efficiency of these cascades can be enhanced by including cofactor regeneration systems. For example, an NADH oxidase can be used to regenerate the necessary cofactor by consuming molecular oxygen, without the need for additional substrates. sciepublish.com Artificial multi-enzyme cascades, designed through a retrosynthetic approach, offer greater versatility and the potential for shorter reaction routes with higher yields compared to natural biosynthetic pathways. nih.gov
Whole-Cell Biocatalysis in Biphasic Media
Whole-cell biocatalysis offers a practical approach for performing organic transformations, including the oxidation of alcohols. nih.gov Utilizing whole cells can be an interesting alternative to traditional chemical processes. nih.gov To overcome issues of substrate or product toxicity and inhibition, which can negatively impact the living biocatalyst, biphasic media systems are often employed. nih.govnih.gov
In a biphasic system, an organic solvent is used in conjunction with the aqueous medium containing the whole-cell biocatalyst. nih.govnih.gov This setup allows for the partitioning of the substrate and product between the two phases. nih.gov The organic phase acts as a reservoir for the substrate and an extraction medium for the product, thereby reducing their concentration in the aqueous phase and minimizing their toxic effects on the cells. nih.govnih.gov
Flow Chemistry Applications in Biocatalysis
The integration of enzymatic processes into continuous flow systems has marked a significant advancement in chemical synthesis, offering improved productivity and process control. rsc.orgfrontiersin.org Flow chemistry, characterized by the use of microreactors and other continuous-flow setups, provides numerous advantages for biocatalytic transformations. frontiersin.orgseqens.com These benefits include a smaller equipment footprint, enhanced operator safety, and more predictable scale-up from laboratory to industrial production. frontiersin.org By combining the high selectivity and sustainability of enzymes with the efficiencies of flow technology, researchers can overcome common limitations of batch processing, such as enzyme inhibition and lengthy work-up procedures. nih.gov
The application of flow biocatalysis is expanding, with demonstrated success in producing food ingredients, active pharmaceutical ingredients (APIs), and commodity chemicals derived from fats and oils. frontiersin.org The use of immobilized enzymes in packed-bed reactors is a common strategy in flow biocatalysis. nih.gov This approach not only facilitates the reuse of the biocatalyst but also simplifies product purification by retaining the enzyme within the reactor system. nih.gov The continuous removal of products can also mitigate enzyme inhibition, leading to higher reaction rates and an improved total turnover number for the enzyme. nih.gov This synergy between biocatalysis and flow chemistry is paving the way for more sustainable and efficient manufacturing processes. nih.gov
Biocatalytic Resolution and Asymmetric Synthesis of Aldehyde Derivatives
Biocatalysis offers powerful tools for the synthesis of chiral aldehyde derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries. Enzymes can be employed for the kinetic resolution of racemic aldehydes or for the asymmetric synthesis of specific enantiomers.
A notable example involves a three-stage system for the functionalization of n-heptane. nih.gov This process begins with the bioelectrocatalytic conversion of n-heptane to 1-heptanol, followed by the biocatalytic oxidation of 1-heptanol to heptanal. nih.gov The final stage involves the organocatalytic asymmetric amination of the resulting heptanal to produce an α-hydrazino aldehyde. nih.gov This streamlined approach demonstrates high conversion rates at each step, highlighting the potential for integrating different catalytic methods to achieve complex molecular transformations. nih.gov
Furthermore, peptide catalysts have been developed for the kinetic resolution of racemic β-branched aldehydes. acs.orgnih.gov For instance, the peptide catalyst H-dPro-αMePro-Glu-NH2 can resolve these aldehydes through reactions with nitroolefins, yielding γ-nitroaldehydes with three consecutive stereogenic centers in high stereoselectivities. acs.org The effectiveness of this kinetic resolution stems from the formation of diastereomeric enamines that react at different rates with the electrophile. acs.org
Enantioselective Reductions (e.g., Heptanal to Heptanol)
The enzymatic reduction of aldehydes to their corresponding alcohols is a key transformation in organic synthesis. Whole-cell biocatalysts, such as E. coli JM109, have demonstrated high selectivity in the reduction of various aldehydes, including both aromatic and aliphatic types. nih.gov This method provides an environmentally friendly alternative to chemical reducing agents, which can often react with other functional groups present in the molecule. nih.gov
In a specific application, the biocatalytic oxidation of 1-heptanol to heptanal was achieved using an engineered choline (B1196258) oxidase. nih.gov This enzymatic step is part of a multi-stage process that ultimately functionalizes heptane. The high conversion rate of 91% for the oxidation of 1-heptanol to heptanal underscores the efficiency of this biocatalytic approach. nih.gov While this example focuses on the oxidation to produce heptanal, the reverse reaction, the enantioselective reduction of heptanal, can be achieved using alcohol dehydrogenases (ADHs) to produce chiral heptanol, a valuable building block. The principles of biocatalytic ketone reduction to access enantiopure alcohols are well-established and can be applied to aldehydes like heptanal. researchgate.net
Enzymatic Kinetic Resolution and Deracemization
Enzymatic kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org Lipases are frequently used for the kinetic resolution of secondary alcohols, and this principle can be extended to aldehyde derivatives. wikipedia.orgacs.org
Deracemization is an even more powerful technique that can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. A photochemical E/Z isomerization strategy has been reported for the deracemization of α-branched aldehydes. chemrxiv.orgresearchgate.net This method utilizes simple aminocatalysts and photosensitizers to transform racemic α-branched aldehydes into their corresponding single enantiomers with high enantioselectivity. chemrxiv.orgresearchgate.net The process hinges on the rapid photodynamic E/Z isomerization and highly stereospecific iminium/enamine tautomerization. chemrxiv.orgresearchgate.net
Other Advanced Synthetic Approaches
Beyond biocatalysis, other modern synthetic methods are being developed to improve the production of aldehydes like benzaldehyde.
Oxidation Reactions for Benzaldehyde Production
The oxidation of primary alcohols to aldehydes is a fundamental reaction in organic chemistry. For the production of benzaldehyde, various oxidation methods have been explored.
Swern Oxidation of Benzyl (B1604629) Alcohol in Microreactor Systems
The Swern oxidation is a classic method for converting primary alcohols to aldehydes. Traditionally, this reaction is performed at very low temperatures (around -70 °C) in batch reactors. epa.govresearchgate.net However, the use of continuous flow microreactor systems has enabled this reaction to be carried out at near-room temperature (5–19 °C). epa.govresearchgate.nettubitak.gov.trtubitak.gov.tr This not only improves the energy efficiency of the process but also enhances safety due to the small reactor volume and short residence times. epa.govresearchgate.net
In a typical setup, benzyl alcohol is oxidized to benzaldehyde using a mixture of dimethyl sulfoxide (B87167) (Me₂SO) and an activating agent like oxalyl chloride. epa.govresearchgate.nettubitak.gov.trtubitak.gov.trresearchgate.net The reactants are pumped through a microreactor, where the reaction occurs. Under optimized conditions, a high yield and selectivity for benzaldehyde can be achieved. For example, using oxalyl chloride as the activator at 15 °C, a yield of 84.7% and a selectivity of 98.5% for benzaldehyde have been reported. epa.govresearchgate.nettubitak.gov.trtubitak.gov.tr
Table 1: Optimized Conditions for Swern Oxidation of Benzyl Alcohol in a Microreactor System
| Parameter | Optimized Value | Reference |
| Activating Agent | Oxalyl chloride | epa.gov, researchgate.net, tubitak.gov.tr |
| Mole Ratio (Me₂SO:Oxalyl Chloride:Benzyl Alcohol) | 4:2:1 | epa.gov, researchgate.net, tubitak.gov.tr |
| Me₂SO Flow Rate | 1.5 mL/min | epa.gov, researchgate.net, tubitak.gov.tr |
| Reaction Temperature | 15 °C | epa.gov, researchgate.net, tubitak.gov.tr |
| Delay Loop Length | 1.5 m | epa.gov, researchgate.net, tubitak.gov.tr |
| Micro-Mixer Type | Caterpillar Split-Recombine Micro Mixer | epa.gov, researchgate.net, tubitak.gov.tr |
| Benzaldehyde Yield | 84.7% | epa.gov, researchgate.net, tubitak.gov.tr |
| Benzaldehyde Selectivity | 98.5% | epa.gov, researchgate.net, tubitak.gov.tr |
Synthesis of Benzaldehyde-Functionalized Ionic Liquids
Ionic liquids (ILs) functionalized with aldehyde groups are versatile compounds with applications as reagents and scavengers in organic synthesis. A facile method for their synthesis involves the quaternization of N-alkylimidazole with benzaldehyde-functionalized alkyl bromides. nih.gov This reaction is efficiently carried out under microwave irradiation, leading to high yields of the desired ionic liquids. nih.gov
Three specific benzaldehyde-functionalized ionic liquids have been synthesized with yields of 98%, 97%, and 99% respectively. nih.gov A key feature of these aldehyde-functionalized ILs is their capacity for further transformation. They can be readily oxidized to the corresponding carboxyl-functionalized ionic liquids or reduced to benzylic alcohol-functionalized ionic liquids, demonstrating their flexibility as synthetic platforms. nih.gov
Table 3: Synthesis of Benzaldehyde-Functionalized Ionic Liquids via Microwave-Assisted Quaternization
| Product | Yield | Source |
|---|---|---|
| Benzaldehyde-IL 4a | 98% | nih.gov |
| Benzaldehyde-IL 4b | 97% | nih.gov |
Organocatalytic α-Amination of Heptanal
The direct asymmetric α-amination of aldehydes is a powerful tool for creating chiral α-amino aldehydes, which are crucial building blocks for pharmaceuticals and natural products. Organocatalysis, using small organic molecules as catalysts, has emerged as a premier strategy for this transformation. This method is directly applicable to aliphatic aldehydes such as heptanal.
The reaction typically involves the use of a chiral amine catalyst, such as L-proline or its derivatives, which reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic nitrogen source, like an azodicarboxylate. The use of chiral organocatalysts allows for high enantioselectivity, producing one stereoisomer in excess. For instance, L-proline has been shown to mediate the amination of various aldehydes with excellent enantioselectivities. More advanced catalysts, like imidazolidinones, can promote the reaction via a photoredox pathway, achieving good yields and high enantioselectivities (er from 93:7 to 97:3) for a broad range of aldehydes. This methodology provides a direct and efficient route to optically active α-amino derivatives of heptanal.
Table 4: General Conditions for Organocatalytic α-Amination of Aldehydes (Applicable to Heptanal)
| Catalyst Type | Nitrogen Source | Key Features | Typical Enantioselectivity | Source |
|---|---|---|---|---|
| L-proline | Nitrosobenzene / Azodicarboxylates | Simple, readily available catalyst. | High |
An in-depth examination of the reaction mechanisms and chemical reactivity of benzaldehyde and heptanal reveals complex interactions, particularly in aldol condensation and oxidation processes. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds and are influenced by a variety of factors including catalysts and reaction conditions.
Heptanal: a Detailed Profile
Chemical and Physical Properties
Heptanal (B48729) is a colorless liquid characterized by a strong, fruity, or oily-greasy odor. wikipedia.orgnih.gov It is practically insoluble in water but miscible with alcohols. wikipedia.org As an aliphatic aldehyde, it is sensitive to oxidation and is often stabilized with an antioxidant like hydroquinone. wikipedia.org
| Property | Value |
| Molecular Formula | C₇H₁₄O wikipedia.org |
| Molar Mass | 114.18 g/mol wikipedia.org |
| Melting Point | -43.3 °C (-45.9 °F) wikipedia.org |
| Boiling Point | 152.8 °C (307.0 °F) wikipedia.org |
| Density | 0.80902 g/cm³ at 30 °C wikipedia.org |
| Flash Point | 39.5 °C wikipedia.org |
Synthesis and Manufacturing
A primary industrial method for producing heptanal is through the hydroformylation of 1-hexene (B165129). wikipedia.org Historically, it was obtained by the fractional distillation of castor oil, a process that involves the pyrolytic cleavage of ricinoleic acid. wikipedia.org Laboratory synthesis can be achieved by the oxidation of n-heptanol.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of heptanal exhibits a characteristic strong C=O stretching band for the aldehyde group. It also shows prominent C-H stretching vibrations for the alkyl chain. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of heptanal shows a characteristic signal for the aldehyde proton around 9.75 ppm. The various protons along the alkyl chain appear at different chemical shifts, providing a detailed structural map of the molecule. chemicalbook.com
Mass Spectrometry: The mass spectrum of heptanal shows a molecular ion peak and characteristic fragmentation patterns that are useful for its identification. chemicalbook.comnist.gov
Advanced Analytical Methodologies for Aldehydes in Research
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of aldehydes. Both gas and liquid chromatography, coupled with powerful detection systems, offer robust platforms for aldehyde profiling. The choice of technique often depends on the volatility of the compounds and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like benzaldehyde (B42025) and heptanal (B48729). mdpi.com Its high sensitivity and specificity make it an ideal tool for characterizing carbonyl compounds in complex mixtures. mdpi.com The mass spectrometer provides detailed structural information, allowing for confident identification of the analytes. Direct analysis of aldehydes can be challenging due to their reactivity and potential for thermal degradation. und.edu However, GC-MS methods, often enhanced by specific sample introduction and preparation techniques, can overcome these difficulties. For instance, a GC-high resolution quadrupole time-of-flight mass spectrometry (GC-QTOF MS) method has been developed for the accurate quantification of benzaldehyde in complex aromatic samples, achieving a limit of detection of 0.01 mg/L. nih.gov
Headspace GC-MS for Volatile Aldehydes
Headspace (HS) sampling is a solvent-free technique ideal for the analysis of volatile organic compounds (VOCs) from solid or liquid samples. In HS-GC-MS, the vapor phase in equilibrium with the sample is injected into the GC-MS system. This method is particularly effective for isolating volatile aldehydes like benzaldehyde and heptanal from the sample matrix, minimizing interference from non-volatile components. semanticscholar.org
Research has demonstrated the use of large-volume headspace (LVHS) GC/MS to identify volatile compounds, including various aldehydes, related to seafood decomposition. researchgate.net Another study utilized HS-GC-MS to characterize the volatile profiles of Spanish honeys, monitoring 27 different compounds, including benzaldehyde. semanticscholar.org Furthermore, a method based on headspace single-drop microextraction (HS-SDME) followed by GC-MS was developed for the analysis of heptanal in human blood, highlighting its application in clinical research. nih.govsigmaaldrich.com
Solid Phase Microextraction (SPME)-GC/MS
Solid Phase Microextraction (SPME) is a widely used sample preparation technique that combines extraction and preconcentration into a single, solvent-free step. nih.govyoutube.com A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace, where analytes adsorb onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. youtube.com
HS-SPME coupled with GC-MS is a powerful tool for the analysis of volatile aldehydes in various matrices. nih.gov Studies have optimized and applied this method for the volatile metabolite profiling of alfalfa tissues and for analyzing aldehydes produced by different insect species. nih.govnih.gov For instance, in the analysis of insect-produced aldehydes, a DVB/CAR/PDMS fiber was found to be the most efficient for isolating compounds including heptanal. nih.gov The technique has also been applied to characterize compounds like benzaldehyde in saliva and to quantify numerous carbonyls in wine. mdpi.comnih.gov
Table 1: Optimized HS-SPME-GC-MS Parameters for Aldehyde Analysis
| Parameter | Optimized Value for Insect Aldehyde Analysis nih.gov | Optimized Value for Alfalfa Volatile Analysis nih.gov |
| SPME Fiber | DVB/CAR/PDMS | DVB/CAR/PDMS |
| Extraction Temp. | 45 °C | 65 °C |
| Extraction Time | 15 min | 30 min |
| Sample Agitation | 250 rpm | Not specified |
| Desorption Temp. | 250 °C | 250 °C |
| Desorption Time | 5 min | 5 min |
Derivatization Strategies for GC-MS (e.g., PFBHA)
To improve the chromatographic properties and detection sensitivity of aldehydes, derivatization is often employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent that reacts with carbonyl compounds to form stable oxime derivatives. sigmaaldrich.comresearchgate.net These derivatives are less polar and more volatile, making them highly suitable for GC analysis. The PFBHA derivatives also exhibit excellent response in mass spectrometry, particularly with negative chemical ionization (NCI-MS). researchgate.netresearchgate.net
This strategy has been successfully applied in numerous studies. For example, PFBHA derivatization followed by GC-MS has been used to quantify aldehydes in ambient air, drinking water, and household products. sigmaaldrich.comcapes.gov.br The reaction with PFBHA is advantageous as it is quantitative and the resulting oximes are thermally stable. sigmaaldrich.com In a notable application, aldehydes in human blood, including heptanal, were derivatized in-droplet with PFBHA during headspace single-drop microextraction (HS-SDME) before GC-MS analysis, demonstrating a simple and rapid method for biomarker detection. nih.gov
Table 2: Research Findings on PFBHA Derivatization for Aldehyde Analysis
| Study Focus | Matrix | Target Aldehydes | Key Finding | Reference |
| Lung Cancer Biomarkers | Human Blood | Heptanal | HS-SDME with in-droplet PFBHA derivatization provides a simple, rapid, and efficient analysis method. | nih.gov |
| Air Pollutants | Ambient Air | General Aldehydes | PFBHA derivatives are thermally stable and can be easily resolved by GC, avoiding issues seen with other reagents. | sigmaaldrich.com |
| Excipient Impurities | Pharmaceutical Excipients | Benzaldehyde, C1-C8 Aldehydes | A static headspace GC-NCI-MS method with PFBHA derivatization was simple, selective, and sensitive for screening aldehydes. | researchgate.net |
| Wine Carbonyls | Wine | 44 Carbonyls | A fully automated HS-SPME method with in-solution PFBHA derivatization was optimized for quality control. | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of aldehydes. It is particularly useful for less volatile aldehydes or when analyzing complex matrices where direct GC injection is not feasible. Because many simple aldehydes like benzaldehyde and heptanal lack a strong chromophore or fluorophore, derivatization is typically required for sensitive detection. researchgate.net
HPLC Coupled with UV or Fluorescence Detection
HPLC systems are commonly equipped with Ultraviolet (UV) or Fluorescence (FLD) detectors. For aldehyde analysis, a pre-column or post-column derivatization step is necessary to render the analytes detectable. A widely used derivatization agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives. These derivatives are highly colored and can be readily detected by a UV detector. researchgate.net
This approach is standard for environmental monitoring of aldehydes in air and water and is also used in biomedical research to measure carbonyls in urine, plasma, and serum. researchgate.net For example, a simple and rapid HPLC-UV method was developed to determine benzaldehyde in injectable formulations, where it exists as an oxidation product of the preservative benzyl (B1604629) alcohol. researchgate.net While UV detection is common, fluorescence detection offers significantly higher sensitivity for analytes that can be derivatized with a fluorescent tag. Post-column derivatization with reagents that form fluorescent complexes can dramatically lower detection limits. nih.gov Research into lung cancer biomarkers has utilized various LC methods, including those with UV and fluorescence detection, for the analysis of aldehydes like hexanal (B45976) and heptanal in biological samples. researchgate.net
Derivatization Reagents for HPLC Analysis (e.g., DNPH, fluorogenic reagents)
High-Performance Liquid Chromatography (HPLC) often requires derivatization to enhance the detection of aldehydes like benzaldehyde and heptanal, which lack a strong native chromophore. This process involves reacting the aldehyde with a labeling agent to form a derivative that is more easily detectable, typically by UV/Vis or fluorescence detectors.
2,4-Dinitrophenylhydrazine (DNPH) is the most widely used derivatization reagent for carbonyl compounds. nih.govfishersci.com The reaction of DNPH with aldehydes in an acidic medium forms stable 2,4-dinitrophenylhydrazone derivatives. nih.gov These derivatives absorb strongly in the UV-visible range, typically around 360 nm, allowing for sensitive detection. fishersci.com U.S. EPA Method 8315A, for instance, specifies DNPH derivatization followed by HPLC-UV detection for the analysis of various carbonyls, including benzaldehyde and heptanal, in environmental samples. epa.gov
A critical consideration in DNPH derivatization is the potential formation of E- and Z-stereoisomers of the resulting hydrazones, which can lead to analytical errors. nih.gov While purified aldehyde-DNPH derivatives typically show only the E-isomer, the presence of acid or UV irradiation can cause isomerization. nih.gov Methodological advancements, such as reductive amination of the hydrazone's C=N double bond, have been developed to overcome this issue. nih.gov The purity of the DNPH reagent itself is also crucial, as it can be contaminated with formaldehyde, necessitating recrystallization for trace-level analysis. epa.gov
The table below summarizes HPLC-UV analysis findings for DNPH-derivatized aldehydes.
| Compound | Derivatizing Agent | Detection Method | Retention Time (min) | Limit of Detection (LOD) | Source |
|---|---|---|---|---|---|
| Heptanal-DNPH | DNPH | HPLC-UV (360 nm) | 12.0 | 4 µg/mL | |
| Benzaldehyde-DNPH | DNPH | UPLC-ESI-MS/MS | 20.0 | N/A | |
| Benzaldehyde-DNPH | DNPH | UHPLC/UV | N/A | 400 ppb - 2000 ppb (Accuracy Measured) | fishersci.com |
Fluorogenic reagents offer an alternative with often higher sensitivity. These reagents react with aldehydes to produce highly fluorescent derivatives, which can be detected at very low concentrations. rsc.org A variety of such reagents have been developed. For instance, aromatic aldehydes themselves can be used as selective fluorogenic derivatizing agents for certain compounds. nih.gov
Kuroda et al. developed 2,2'-furil, a fluorogenic probe that reacts with aliphatic aldehydes, including heptanal, in the presence of ammonium (B1175870) acetate (B1210297) to form fluorescent difurylimidazole derivatives. rsc.org These derivatives are detected with excitation at 250 nm and emission at 355 nm, achieving detection limits between 0.19 and 0.50 nM in human serum. rsc.org Another novel reagent, N-acetylhydrazine acridone (B373769) (AHAD), was designed for the sensitive HPLC-fluorescence detection of benzaldehyde. nih.govrsc.org The derivatization with AHAD occurs under mild conditions (40°C for 30 minutes) and the resulting derivative is detected at excitation and emission wavelengths of 371 nm and 421 nm, respectively. rsc.org
The table below presents findings from the use of fluorogenic reagents for aldehyde analysis.
| Aldehyde(s) | Fluorogenic Reagent | Derivative | Ex/Em Wavelengths (nm) | Detection Limits | Source |
|---|---|---|---|---|---|
| Aliphatic Aldehydes (incl. Heptanal) | 2,2'-furil | Difurylimidazole derivative | 250/355 | 0.19 - 0.50 nM | rsc.org |
| Benzaldehyde | N-acetylhydrazine acridone (AHAD) | AHAD-hydrazone | 371/421 | Linear range: 0.003 - 5 nmol/mL | nih.govrsc.org |
| General Aldehydes | 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) | DBCEEC-hydrazone | 300/400 | 0.2 - 1.78 nmol/L | nih.govresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the analysis of benzaldehyde and heptanal, often following derivatization to enhance ionization efficiency. nih.govnih.gov This technique is particularly powerful for analyzing aldehydes in complex biological matrices. nih.gov
Isotope-Coded Derivatization for Non-targeted Profiling
Isotope-Coded Derivatization (ICD) is a powerful strategy for quantitative and non-targeted profiling of aldehydes by LC-MS/MS. acs.org This approach overcomes matrix effects by introducing a heavy and a light isotopic tag to analytes in two different samples (or a sample and a standard). acs.orgacs.org When the samples are mixed and analyzed, the derivatized aldehydes appear as paired peaks with a specific mass difference, allowing for their confident identification and relative quantification. acs.org
One novel ICD method for aldehydes utilizes the reaction of the derivatizing agent 9,10-phenanthrenequinone with the cheap and commercially available ICD reagent, ¹⁴N/¹⁵N-ammonium acetate. acs.org This creates a mass shift of 2 Da between the light and heavy labeled analytes. acs.org Another strategy employs designed Girard-type reagents, such as HBP-d0 and its deuterium-labeled counterpart HBP-d5, which convert aldehydes to hydrazone derivatives. researchgate.net This labeling produces a characteristic mass difference of 5 Da, facilitating non-targeted screening. researchgate.net
Dual Neutral Loss Scanning (dNLS) for Aldehyde Discovery
Dual Neutral Loss Scanning (dNLS) is a specialized MS/MS technique used for the discovery of novel compounds belonging to a specific class. researchgate.net This method is particularly effective when combined with isotope-coded derivatization. In the context of aldehyde analysis, the derivatizing tags are designed to produce a characteristic neutral fragment upon collision-induced dissociation (CID).
For example, when aldehydes are labeled with the HBP-d0/HBP-d5 Girard-type reagents, they generate neutral fragments of 79 Da and 84 Da, respectively. researchgate.net By setting the mass spectrometer to scan for precursors that lose these specific masses, the instrument can selectively detect all aldehydes labeled with the tags, even in highly complex mixtures. researchgate.netnih.gov This reactivity-based screening allows for the non-targeted profiling and discovery of previously undetected aldehydes. researchgate.net The dNLS approach provides unique isotopic doublets (Δm/z = 5 Da in the case of HBP-d0/d5), which serves as a generic screening strategy for identifying endogenous aldehydes amidst noisy data. researchgate.net
Charged Tandem Mass Tags for Enhanced Detection Signals
To improve detection sensitivity in LC-MS, especially for molecules that ionize poorly, derivatization reagents that introduce a permanent charge are employed. nih.gov These charged tags enhance the ionization efficiency of the analyte, leading to a stronger signal in the mass spectrometer.
Tandem Mass Tags (TMT) are a class of isobaric chemical labels that contain a reporter region, a mass normalization region, and a reactive group. wikipedia.orgthermofisher.com While widely used in proteomics, the principle of using a charged tag to enhance detection is applicable to small molecules as well. nih.gov For aldehydes, derivatization reagents containing a quaternary ammonium group have been developed to significantly improve ionization efficiency and sensitivity. nih.gov For example, 4-(2-(trimethylammonio) ethoxy) benzenaminium halide (4-APC) contains an aniline (B41778) moiety to react with aldehydes and a quaternary ammonium group to ensure a permanent positive charge. nih.gov This strategy boosts the detection signal, allowing for more sensitive quantification of aldehydes like benzaldehyde and heptanal. nih.govnih.gov
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and characterization of aldehydes. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool.
High-Field Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
High-Field ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, enabling unequivocal structure confirmation for aldehydes like benzaldehyde and heptanal.
For Benzaldehyde , the ¹H NMR spectrum exhibits highly characteristic signals. The aldehydic proton (-CHO) is significantly deshielded by the electronegative oxygen atom and the aromatic ring current, resulting in a distinct singlet peak at a high chemical shift, typically around 10.0 ppm. docbrown.infobrainly.com This downfield shift clearly distinguishes it from other protons in the molecule. docbrown.info The protons on the benzene (B151609) ring appear in the aromatic region, generally between 7.5 and 7.9 ppm. docbrown.info In a high-resolution spectrum, these aromatic protons show a complex multiplet pattern due to spin-spin coupling, often resolving into three distinct groups in a 1:2:2 ratio corresponding to the para, meta, and ortho protons, respectively. docbrown.info
For Heptanal , an aliphatic aldehyde, the ¹H NMR spectrum is characterized by the aldehydic proton signal and the signals from the alkyl chain. The aldehydic proton appears as a characteristic triplet at approximately 9.7-9.8 ppm. researchgate.netchemicalbook.com The triplet splitting pattern is due to coupling with the two adjacent protons on the alpha-carbon (the -CH₂- group next to the CHO). The protons of this alpha-carbon are observed as a multiplet around 2.4-2.5 ppm. chemicalbook.comhmdb.ca The remaining protons of the alkyl chain appear further upfield, typically between 0.9 and 1.6 ppm, with the terminal methyl (-CH₃) group protons showing a triplet at approximately 0.9 ppm. researchgate.netchemicalbook.com
The table below summarizes the characteristic ¹H NMR chemical shifts for benzaldehyde and heptanal.
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|---|
| Benzaldehyde | Aldehyde (CHO) | ~10.0 | Singlet | docbrown.infobrainly.com |
| Aromatic (ortho, H-2, H-6) | ~7.87 | Multiplet | docbrown.info | |
| Aromatic (para, H-4) | ~7.61 | Multiplet | docbrown.info | |
| Aromatic (meta, H-3, H-5) | ~7.51 | Multiplet | docbrown.info | |
| Heptanal | Aldehyde (CHO) | ~9.75 | Triplet | researchgate.netchemicalbook.com |
| α-CH₂ (next to CHO) | ~2.41 | Multiplet | chemicalbook.com | |
| Alkyl chain (-CH₂-)n & -CH₃ | 0.88 - 1.62 | Multiplet | chemicalbook.com |
Detection of Lipid Oxidation Products, including Aldehydes
Aldehydes are a major class of secondary products generated during lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids. This process is implicated in food spoilage and a variety of disease states, making the detection of specific aldehydes like heptanal crucial for both quality control and as biomarkers of oxidative stress. nih.govniscpr.res.in A complex mixture of aldehydes, including alkanals, 2-alkenals, and 4-hydroxyalkenals, is typically formed during the peroxidation of biological samples. nih.gov
Several advanced analytical methods have been developed for the qualitative and quantitative measurement of these aldehydes in diverse matrices such as tissues, plasma, and exhaled breath. nih.govnih.gov A common and highly sensitive approach involves gas chromatography-mass spectrometry (GC-MS). Due to the often low concentrations and potential volatility of aldehydes, a derivatization step is typically required to improve their chromatographic behavior and detection sensitivity. semanticscholar.org
One widely used derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group of aldehydes to form stable oxime derivatives. These PFBHA-oximes are then amenable to analysis by GC-MS, often using negative-ion chemical ionization (NICI) for enhanced sensitivity, allowing for detection limits in the femtomole range. This high sensitivity is essential for measuring the physiological levels of aldehydes in biological samples. psu.edu Other methods include high-performance liquid chromatography (HPLC) coupled with mass spectrometry, often after derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH). psu.edunih.gov These techniques enable the simultaneous measurement of a wide array of lipid peroxidation products, providing a comprehensive profile of the oxidative state of a sample.
Tracking Changes in Aldehyde Compounds under Stress Conditions
Monitoring the fluctuations of aldehyde concentrations is a key strategy for investigating the impact of various physiological and environmental stressors. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, leads to increased lipid peroxidation and a subsequent elevation in aldehyde levels. nih.gov
For instance, studies have shown that concentrations of aldehydes like hexanal and heptanal are significantly higher in the urine and exhaled breath of patients with lung cancer compared to healthy individuals, highlighting their potential as non-invasive biomarkers for disease. nih.gov Similarly, the breath of smokers, who are under constant oxidative stress, contains elevated levels of specific aldehydes.
In a different context of biological stress, research has demonstrated that benzaldehyde derivatives can protect astrocytes from injury caused by parasitic infections. nih.gov These infections induce endoplasmic reticulum (ER) stress and oxidative stress in the brain cells. The study found that specific benzaldehydes could mitigate this damage by reducing ROS generation, showcasing a direct link between aldehyde chemistry and cellular stress responses. nih.gov The accumulation of aldehydes is also a recognized feature of cardiovascular diseases associated with oxidative stress. researchgate.net Tracking these compounds in models of heart injury has revealed that while aldehyde accumulation is a sign of stress, it can also trigger compensatory metabolic changes, such as the activation of glutathione (B108866) biosynthesis, which in turn can confer resistance against acute oxidative stress. researchgate.net
Ambient Ionization Mass Spectrometry
Ambient ionization mass spectrometry represents a class of techniques that allow for the direct analysis of samples in their native environment with minimal or no prior preparation. This approach bypasses the need for traditional chromatographic separation, enabling rapid and high-throughput analysis.
Reactive Paper Spray Ionization Mass Spectrometry (Reactive PSI-MS)
Reactive paper spray ionization mass spectrometry (Reactive PSI-MS) is an ambient ionization technique that enhances the detection of poorly ionizable compounds, such as many aldehydes. nih.gov In this method, a sample is applied to a triangular piece of paper, which is then wetted with a solvent containing a derivatizing agent. When a high voltage is applied, the solvent extracts the analyte and the derivatization reaction occurs within the microdroplets generated during the electrospray process. lboro.ac.uk This in-situ derivatization converts the analyte into a more readily ionizable form, significantly improving its detection by the mass spectrometer. nih.gov For aldehydes, reagents like 4-aminophenol (B1666318) can be used to form charged iminium ions, which are easily detected. nih.govlboro.ac.uk
A key advantage of Reactive PSI-MS is the integration of sample extraction and chemical derivatization into a single, rapid step directly on the paper substrate. nih.gov This eliminates time-consuming offline sample preparation procedures. For aldehyde analysis, a solution of a derivatizing reagent, such as dansyl hydrazine (B178648) or 4-aminophenol, in a suitable solvent is added to the paper containing the sample. nih.govlboro.ac.uk
The application of the high voltage initiates the paper spray, generating a plume of charged microdroplets. The large surface-area-to-volume ratio of these droplets accelerates the reaction between the aldehyde and the derivatization agent. lboro.ac.uk This on-the-fly conversion to a charged derivative allows for the analysis of otherwise difficult-to-detect neutral aldehydes like benzaldehyde. The entire process, from sample application to MS detection, can be completed in minutes or even seconds per sample, making it a true high-throughput technique. For example, some reactive PSI-MS methods have demonstrated the capacity to analyze up to 60 samples per hour.
Reactive PSI-MS provides not only speed but also excellent sensitivity and quantitative performance for aldehyde analysis. The method's effectiveness has been demonstrated for both aliphatic and aromatic aldehydes, including benzaldehyde. lboro.ac.uk
Research has shown that the technique can achieve low detection limits and maintain a linear response over a wide concentration range. For example, one study using 4-aminophenol as the derivatization reagent for the analysis of n-nonanal reported a linear response over three orders of magnitude, from 2.5 ng to 5 µg. nih.gov The limit of detection (LOD) for this aldehyde was determined to be 2.2 ng. nih.govlboro.ac.uk These results demonstrate that reactive PSI-MS is capable of semi-quantitative measurements directly from the paper substrate. The table below summarizes key performance metrics for aldehyde detection using this method.
| Analyte | Derivatization Reagent | Linear Range | Limit of Detection (LOD) |
| n-Nonanal | 4-Aminophenol | 2.5 ng - 5 µg | 2.2 ng |
Environmental Occurrence and Transformation Studies of Aldehydes
Atmospheric Chemistry and Fate
The atmospheric chemistry of aldehydes is a critical area of study due to their role as precursors to photochemical smog and secondary organic aerosols. This section focuses on the atmospheric behavior of two representative aldehydes: the aromatic compound benzaldehyde (B42025) and the aliphatic compound heptanal (B48729).
Atmospheric Availability and Tropospheric Ozone Formation Potential
The presence and persistence of an organic compound in the atmosphere, its "atmospheric availability," is a key determinant of its environmental impact. For volatile organic compounds (VOCs) like benzaldehyde and heptanal, this availability is influenced by their emission rates, vapor pressure, and rates of removal through various processes such as photooxidation, deposition, and transport. Current time information in Omaha, NE, US. Heptanal, with a vapor pressure of 3.52 mmHg at 25°C, is expected to exist almost entirely in the vapor phase in the ambient atmosphere. ca.gov This high availability in the gas phase makes its atmospheric reactions particularly significant.
A crucial aspect of the atmospheric impact of aldehydes is their potential to form tropospheric ozone, a major component of smog. researchgate.netmst.dkacs.org This potential is often quantified using scales like the Maximum Incremental Reactivity (MIR) scale, which measures the amount of ozone formed per unit of VOC added to a specific atmospheric model. ca.govpsu.educa.gov A higher MIR value indicates a greater potential to generate ozone.
Recent data from the California Air Resources Board provides MIR values for a wide range of VOCs. ca.govpsu.edu These values are instrumental in understanding the relative contribution of different compounds to ozone formation.
Table 1: Maximum Incremental Reactivity (MIR) Values for Benzaldehyde and Heptanal
| Compound | CAS Number | Molecular Weight (g/mol) | MIR (g O3 / g VOC) |
|---|---|---|---|
| Benzaldehyde | 100-52-7 | 106.12 | -0.67 |
| Heptanal | 111-71-7 | 114.19 | 3.69 |
As indicated in the table, heptanal has a significant, positive MIR value, highlighting its role as a precursor to ozone formation. In contrast, benzaldehyde exhibits a negative MIR value in this specific model, which suggests that under certain conditions, its presence might slightly inhibit net ozone production. This can occur through various chemical pathways, including the termination of radical chains.
OH Radical Reactions with Aldehydes (e.g., Heptanal)
The primary daytime removal process for most VOCs in the troposphere is their reaction with the hydroxyl (OH) radical, often referred to as the "detergent" of the atmosphere. wikipedia.orgcaltech.edu This reaction initiates a cascade of chemical transformations that influence air quality.
The rate at which an aldehyde reacts with the OH radical is a key parameter in determining its atmospheric lifetime. For heptanal, the estimated half-life for its reaction with photochemically-produced hydroxyl radicals is approximately 13 hours, based on a calculated rate constant of 3.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. ca.gov
The products of these reactions are crucial for understanding the subsequent atmospheric chemistry. The reaction of OH radicals with aldehydes can proceed via hydrogen abstraction from the aldehydic group or from the alkyl chain. wikipedia.org For heptanal, photolysis, another important atmospheric process, has been shown to yield hexanal (B45976), 1-pentene, and acetaldehyde (B116499) through Norrish Type I and Type II reactions. wikipedia.org The OH-initiated oxidation of heptanal is expected to produce a variety of oxygenated products.
For benzaldehyde, the reaction with OH radicals is also a key transformation pathway. While gas-phase product studies are complex, aqueous-phase studies show that the reaction of OH radicals with benzaldehyde can lead to the formation of salicylic (B10762653) acid, as well as meta- and para-hydroxy benzaldehyde.
The atmospheric oxidation of aldehydes in the presence of nitrogen oxides (NOx) can lead to the formation of organic nitrates and peroxyacyl nitrates (PANs). wikipedia.orgenergyeducation.ca PANs are significant secondary pollutants, acting as irritants and serving as a reservoir and transport agent for NOx in the atmosphere. wikipedia.orgnih.gov
The general mechanism for PAN formation involves the oxidation of an aldehyde to form a peroxyacyl radical (RC(O)OO•), which then combines with nitrogen dioxide (NO₂). wikipedia.orgsdu.edu.cn
For benzaldehyde, its atmospheric oxidation can lead to the formation of peroxybenzoyl nitrate (B79036) (PBzN), a known PAN compound. wikipedia.org The reaction of the nitrate radical (NO₃) with benzaldehyde has been shown to produce C₆H₅C(O)O₂NO₂ (PBzN).
While direct experimental evidence for the formation of a heptanal-derived PAN (peroxyheptanoyl nitrate) is less documented in readily available literature, the established mechanism for PAN formation from aldehydes suggests that the oxidation of heptanal would lead to the formation of the peroxyheptanoyl radical (C₆H₁₃C(O)OO•). In a NOx-rich environment, this radical would be expected to react with NO₂ to form the corresponding peroxyheptanoyl nitrate.
Aqueous Phase Chemistry of Aldehydes
While gas-phase reactions dominate the atmospheric fate of many aldehydes, their chemistry in the aqueous phase (e.g., in cloud and fog droplets) can also be significant. nih.gov Heptanal is described as being practically insoluble in water, which would limit its direct participation in aqueous-phase reactions. wikipedia.orgsolubilityofthings.com However, it can be oxidized by oxidants present in natural waters. ca.gov Studies have also explored the conversion of heptanal in biphasic aqueous-organic systems, which can be relevant for understanding its behavior at air-water interfaces in the atmosphere. acs.orgnih.gov
Benzaldehyde is more water-soluble than heptanal and its aqueous-phase chemistry has been studied more extensively. The reaction of benzaldehyde with OH radicals in aqueous solution is known to occur, with a rate constant of 3.4 x 10⁹ dm³ mol⁻¹ s⁻¹. This reaction leads to the formation of an OH adduct, with subsequent products including various hydroxylated forms of benzaldehyde. Furthermore, under certain conditions, such as in the presence of a strong base, benzaldehyde can undergo the Cannizzaro reaction in an aqueous environment, disproportionating into benzyl (B1604629) alcohol and benzoic acid. wikipedia.orgyoutube.com
Environmental Fate Modeling and Assessment
Environmental fate models are essential tools for predicting the distribution, transformation, and ultimate fate of chemicals released into the environment. wikipedia.orgresearchgate.netrsc.orgmdpi.com These models integrate a chemical's physical and chemical properties with information about the environment to simulate its behavior over time. nih.govnih.gov For aldehydes like benzaldehyde and heptanal, such models can be used to estimate their concentrations in various environmental compartments (air, water, soil), their atmospheric lifetimes, and their potential to contribute to air pollution. wikipedia.org
The inputs for these models include data on emission sources, transport and deposition parameters, and chemical transformation rates, such as the reaction rates with OH radicals discussed previously. researchgate.net For instance, the volatilization half-lives for heptanal from a model river and lake have been estimated at 7 hours and 5 days, respectively. ca.gov Biodegradation is also considered an important environmental fate process for heptanal in water. ca.gov
Formation in Food Matrices
The presence and generation of aldehydes, including benzaldehyde and heptanal, are critical to the flavor profiles of many foods. Their formation is often a result of complex chemical reactions during processing, such as heating, fermentation, and roasting.
Generation of Aldehydes in Edible Oils during Thermal and Light Exposure
The heating of edible oils during cooking processes like frying, as well as exposure to sunlight, can lead to the degradation of their quality through chemical reactions such as oxidation. epa.govnih.gov These processes result in the formation of various volatile compounds, including aldehydes, which can be harmful. The thermal decomposition of unsaturated fatty acids in the oils is a primary pathway for the generation of these aldehydes. nih.gov Factors such as the type of oil, temperature, and duration of heating all influence the rate and type of aldehyde formation. acs.org
While polyunsaturated fatty acids (PUFAs) are more susceptible to oxidation and thus produce higher levels of oxidation products, monounsaturated fatty acids (MUFAs) are comparatively more resistant. ornl.gov Although many studies focus on aldehydes like hexanal and nonanal (B32974), the underlying mechanisms of lipid peroxidation apply broadly to the formation of a wide range of aldehydes from the breakdown of fatty acids. epa.govornl.gov
Aldehyde Formation in Fermented Meat Products (e.g., Mutton Sausage)
The characteristic flavors of many fermented meat products are due in part to the generation of volatile compounds, including aldehydes. In fermented sausages, lipids can be oxidized to form free fatty acids, which then undergo further enzymatic and non-enzymatic oxidation to produce aldehydes, alcohols, and other flavor compounds. researchgate.net
For instance, heptanal, along with octanal (B89490) and nonanal, has been identified as a key "cured-ham-like" flavor compound in Spanish Salchichón. Its presence was specifically noted in sausages that were inoculated with the yeast Debaryomyces hansenii as a starter culture, highlighting the role of specific microorganisms in flavor development. researchgate.net
Microbial Contribution to Volatile Aldehyde Profiles in Food
Microorganisms, including bacteria, yeasts, and molds, play a pivotal role in shaping the volatile aldehyde profiles of fermented foods. researchgate.net These microbes can hydrolyze triglycerides into free fatty acids, which then serve as precursors for aldehyde formation through oxidative processes. researchgate.net The specific strains of microorganisms used as starter cultures can significantly influence the resulting flavor, as seen with the production of heptanal in sausages inoculated with particular yeasts. researchgate.net
In addition to lipid degradation, aldehydes can also be formed from the breakdown of amino acids. researchgate.net This microbial action is crucial in developing the characteristic flavors of a wide range of products, from fermented sausages and cheese to bread and cacao. researchgate.netresearchgate.net The contamination of fresh foods, such as sturgeon meat, by microorganisms can also lead to changes in aldehyde concentrations, including heptanal, affecting the product's quality and shelf-life. hmdb.ca
| Food Matrix | Aldehyde | Formation Process | Contributing Factors | Flavor Profile |
| Edible Oils | General Aldehydes | Lipid peroxidation | Thermal stress, light exposure | Off-flavors, rancidity |
| Fermented Sausage | Heptanal | Lipid oxidation | Microbial starter cultures (e.g., Debaryomyces hansenii) | Cured-ham-like |
| Coffee | Benzaldehyde | Oxidation of unsaturated fatty acids (e.g., linoleic acid) | Roasting process | Almond, cherry notes; contributes to staling |
Aldehydes in Coffee Processing and Flavor Development
Aldehydes are significant contributors to the complex aroma of coffee. Benzaldehyde has been identified in roasted coffee beans, where its formation is linked to the oxidation of unsaturated fatty acids, such as linoleic acid, which are present in the coffee beans. climatiq.io The roasting process provides the necessary thermal energy for these oxidative reactions to occur.
Benzaldehyde is associated with almond and cherry flavor notes. nerc.ac.uk However, the presence of aldehydes can also be linked to the staling of roasted coffee when exposed to atmospheric oxygen over time. climatiq.io
Role of Aldehydes as Volatile Organic Compounds (VOCs)
Benzaldehyde and heptanal are classified as volatile organic compounds (VOCs), which are chemicals that can easily become gases and are emitted from various sources. researchgate.netepa.gov They play a role in atmospheric chemistry and can be indicators of environmental pollution.
Emission from Industrial Processes and Environmental Sources
Benzaldehyde and heptanal are released into the environment from both natural and anthropogenic sources. nih.govnih.gov
Benzaldehyde is produced industrially for use as a food additive, a fragrance in cosmetics and perfumes, and as an intermediate in the synthesis of pharmaceuticals and other chemicals. nih.govresearchgate.net Its release into the environment can occur through various waste streams from these manufacturing processes. nih.gov Other significant emission sources include:
Vehicle exhaust from gasoline engines. nih.gov
Smoke from wood burning and fireplaces. nih.gov
Emissions from waste incineration and sanitary landfills. nih.gov
The chemical industry, particularly from the oxidation of toluene. acs.orgresearchgate.net
Heptanal is used in the manufacturing of perfumes, pharmaceuticals, and other chemicals like 1-heptanol (B7768884). nih.govwikipedia.org It also occurs naturally in the essential oils of various plants, including clary sage and lemon. hmdb.cawikipedia.org Industrial sources of heptanal emissions include its manufacture and use, with potential releases from wastewater and fugitive emissions. epa.gov Large-scale production is based on processes like the hydroformylation of 1-hexene (B165129) or the pyrolytic cleavage of ricinoleic acid from castor oil. hmdb.cawikipedia.org
| Compound | Industrial Sources | Other Anthropogenic/Environmental Sources |
| Benzaldehyde | Production and use as a chemical intermediate, food additive, and fragrance. nih.govresearchgate.net Oxidation of toluene. acs.org | Vehicle exhaust, wood smoke, waste incineration, landfill emissions. nih.gov |
| Heptanal | Manufacture of perfumes and pharmaceuticals (e.g., 1-heptanol). nih.gov Pyrolysis of ricinoleic acid. hmdb.cawikipedia.org | Naturally occurs in essential oils. wikipedia.org |
Naturally Occurring Aldehydes in Plants
Aldehydes are a class of organic compounds that are widespread in the plant kingdom and play a significant role in various biological processes. libretexts.orgcreative-proteomics.com They are often responsible for the characteristic aromas and flavors of many plants, fruits, and flowers. creative-proteomics.com These volatile compounds can act as attractants for pollinators or as defense mechanisms against herbivores and pathogens. creative-proteomics.comresearchgate.net The biosynthesis of aldehydes in plants occurs through several intricate enzymatic pathways, including the terpenoid pathway and the oxidation of fatty acids. creative-proteomics.comresearchgate.net Two notable examples of naturally occurring aldehydes in plants are the aromatic aldehyde, benzaldehyde, and the aliphatic aldehyde, heptanal.
Benzaldehyde
Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde and is one of the most prevalent volatiles in the plant world. researchgate.netnih.gov It is well-known for its pleasant and characteristic almond-like fragrance. libretexts.orgresearchgate.net This scent makes it a key contributor to the aroma of many food products and essential oils. researchgate.netwikipedia.org
Research has shown that benzaldehyde functions as a pollinator attractant and also possesses antifungal properties. researchgate.net Its biosynthesis in plants, such as the petunia, has been found to occur in the peroxisomes through the β-oxidative pathway, involving a specific heterodimeric enzyme that acts on benzoyl-CoA. nih.gov
The most widely recognized natural source of benzaldehyde is bitter almonds (Prunus dulcis), where it is produced from the breakdown of the glycoside amygdalin. wikipedia.org This compound, amygdalin, is also present in the seeds of other fruits like apricots, apples, and cherries, which release benzaldehyde upon enzymatic action. wikipedia.org Beyond the Rosaceae family, benzaldehyde is found in a variety of other plants. For instance, it contributes to the scent of oyster mushrooms (Pleurotus ostreatus) and is found in the fruit of figs and peaches, as well as in carnation flowers. wikipedia.orgebi.ac.uk It can also be derived from cinnamaldehyde, which is obtained from cassia oil. wikipedia.org
Table 1: Plant Sources of Benzaldehyde
| Plant/Source | Species Name | Part of Plant |
|---|---|---|
| Almonds (Bitter) | Prunus dulcis | Seeds |
| Apricot | Prunus armeniaca | Seeds |
| Apple | Malus domestica | Seeds |
| Cherry | Prunus avium | Seeds |
| Peach | Prunus persica | Fruit |
| Fig | Ficus carica | Fruit |
| Carnation | Dianthus caryophyllus | Flowers |
| Cassia | Cinnamomum cassia | Oil |
| Oyster Mushroom | Pleurotus ostreatus | Fruiting body |
| Petunia | Petunia hybrida | Flowers |
Heptanal
Heptanal (C₇H₁₄O), a straight-chain aldehyde, is another naturally occurring aldehyde found in a variety of plants. solubilityofthings.comymdb.ca It is known for its strong, fruity, and oily-green aroma. solubilityofthings.com Heptanal is an endogenous aldehyde that can result from membrane lipid oxidation.
This compound is a component of the essential oils of several aromatic plants. Research has identified its presence in the essential oils of ylang-ylang (Cananga odorata), clary sage (Salvia sclarea), lemon (Citrus x limon), bitter orange (Citrus x aurantium), rose (Rosa), and hyacinth (Hyacinthus). Studies have also reported heptanal in Camellia sinensis (tea plant) and Plumeria rubra. nih.gov Furthermore, it was found to be a major component (9.7%) of the essential oil from the aerial parts of Aethionema sancakense, a newly identified plant species. nih.gov
Heptanal has been detected in varying concentrations in several common foods. It is found in relatively high concentrations in corn, tea, and sweet oranges, with lower concentrations present in lemons, carrots, and wild carrots. It has also been identified in dill, common beets, horned melons, and red bell peppers. In tobacco plants, heptanal is present in the roots, and its concentration has been observed to increase significantly under conditions of aluminum stress. nih.gov
Table 2: Plant and Natural Sources of Heptanal
| Plant/Source | Species Name | Part of Plant/Context |
|---|---|---|
| Ylang-Ylang | Cananga odorata | Essential Oil |
| Clary Sage | Salvia sclarea | Essential Oil |
| Lemon | Citrus x limon | Essential Oil, Fruit |
| Bitter Orange | Citrus x aurantium | Essential Oil |
| Rose | Rosa | Essential Oil |
| Hyacinth | Hyacinthus | Essential Oil |
| Tea | Camellia sinensis | Plant |
| Frangipani | Plumeria rubra | Plant |
| Aethionema | Aethionema sancakense | Essential Oil |
| Coriander | Coriandrum sativum | Seed |
| Corn | Zea mays | Plant |
| Sweet Orange | Citrus sinensis | Fruit |
| Carrot | Daucus carota | Root |
| Tobacco | Nicotiana tabacum | Roots |
Microbial Metabolism and Ecological Interactions of Benzaldehyde and Heptanal
Microbial Production and Biotransformation
The production of volatile organic compounds (VOCs), including aldehydes like benzaldehyde (B42025) and heptanal (B48729), is a common feature of microbial metabolism, particularly during fermentation processes. These compounds contribute significantly to the aroma and flavor profiles of fermented foods and beverages and play crucial roles in microbial ecology.
Microbial Communities and Volatile Compound Production in Fermentation
Fermentation is a metabolic process driven by a diverse array of microorganisms, including bacteria, yeasts, and molds. nih.gov During this process, these microbial communities transform substrates into a wide variety of metabolites, including volatile compounds that are responsible for the characteristic sensory properties of fermented products. The production of these compounds is a complex process influenced by the specific microbial species present, their interactions, and the fermentation conditions. nih.govnih.gov
The metabolic pathways leading to the formation of volatile compounds are diverse and primarily involve the breakdown of carbohydrates, proteins, and lipids. nih.gov For instance, the degradation of amino acids can lead to the formation of various flavor compounds, including aldehydes. nih.govwur.nl Similarly, lipid metabolism can also result in the production of volatile compounds. nih.gov The composition of the microbial community and the interplay between different species, such as synergistic or antagonistic relationships, significantly shape the final profile of volatile compounds in a fermented product. nih.gov
Specific Microorganisms and Their Correlation with Aldehyde Production (e.g., Staphylococcus, Psychrobacter)
Specific microbial genera have been identified as key players in the production of aldehydes in fermented foods.
Staphylococcus : Several species of Staphylococcus, particularly coagulase-negative staphylococci, are known to contribute to the flavor development of fermented sausages and other meat products. nih.gov For example, Staphylococcus equorum and Staphylococcus xylosus have been shown to degrade fatty acids in low-salt sour meat, leading to the production of linear aldehydes such as nonanal (B32974) and 2-heptanal. nih.gov These aldehydes are associated with desirable cheesy, fruity, and sweet flavors. nih.gov The metabolic activity of Staphylococcus in conjunction with other bacteria like Lactobacillus and Micrococcus can enrich the aldehyde content, thereby significantly enhancing the flavor of fermented products. nih.gov
Psychrobacter : The genus Psychrobacter consists of psychrotolerant (cold-tolerant) bacteria that are often found in refrigerated food products, including seafood. nih.govnih.gov While their primary role is often associated with spoilage, their metabolic activities contribute to the production of various volatile organic compounds. nih.gov Psychrobacter species possess a strictly oxidative metabolism and prefer organic and amino acids as carbon sources. Although direct evidence specifically linking Psychrobacter to the production of benzaldehyde and heptanal in fermentation is not extensively documented in the available research, their ability to degrade lipids and amino acids suggests a potential role in the formation of various volatile compounds, including aldehydes, during the storage of protein-rich foods. nih.govnih.gov Further research is needed to elucidate the specific contribution of Psychrobacter to the production of these particular aldehydes.
Metabolism of Benzaldehyde and Heptanal by Fungi
Fungi are capable of both producing and metabolizing aldehydes like benzaldehyde and heptanal. Benzaldehyde can be produced by some fungi as a secondary metabolite. plos.orgnih.gov For instance, research has identified the presence of benzaldehyde derivatives in the fungus Eurotium cristatum, which is dominant in Fuzhuan brick tea. acs.orgresearchgate.net Similarly, a new benzaldehyde derivative with anti-inflammatory properties has been isolated from the coral-derived fungus Aspergillus terreus. nih.gov
Fungi can also biotransform benzaldehyde into other compounds. Several studies have demonstrated the ability of various fungal species, including filamentous fungi like Rhizopus javanicus and Fusarium sp., to convert benzaldehyde into (R)-phenylacetylcarbinol ((R)-PAC), a precursor for pharmaceuticals. nih.govbiotech-asia.org This biotransformation is a key area of interest in biotechnology. The yeast Saccharomyces cerevisiae is also known to metabolize benzaldehyde, producing l-phenylacetyl carbinol. oup.comminervamedica.it
The metabolism of heptanal by fungi has also been investigated, particularly in the context of its antifungal properties. Studies have shown that heptanal can inhibit the growth of fungi like Aspergillus flavus by disrupting plasma membrane integrity and mitochondrial function. researchgate.netresearchgate.net This indicates that while fungi can be affected by heptanal, they also possess mechanisms to metabolize or detoxify such compounds, although the specific pathways are a subject of ongoing research.
Biological Roles of Aldehydes
Volatile aldehydes produced by microorganisms, such as benzaldehyde and heptanal, are not merely metabolic byproducts. They serve significant biological roles, including acting as signaling molecules and mediating interactions within and between microbial communities.
Self-inhibition of Fungal Growth by Aldehydes (e.g., Benzaldehyde, Heptanal)
Volatile organic compounds, including aldehydes, released by fungi can act as self-inhibitors of their own growth. nih.govplos.orgnih.gov This phenomenon of self-inhibition is thought to be a mechanism for regulating population density and development.
Research has shown that in the fungus Fusarium solani, benzaldehyde is a significant inhibitor of colony growth. nih.govplos.org Interestingly, it was observed that benzaldehyde inhibited the filamentous growth of the fungus but did not affect the germination of its conidia. nih.govplos.org In another fungus, Aspergillus fumigatus, heptanal was identified as a key self-inhibitor of colony growth. nih.gov The accumulation of these aldehydes in the culture headspace appears to correlate with the inhibition of fungal development. nih.gov
The following table summarizes the self-inhibitory effects of benzaldehyde and heptanal on the growth of specific fungi:
| Aldehyde | Fungal Species | Observed Effect | Reference |
| Benzaldehyde | Fusarium solani | Inhibition of filamentous growth | nih.govplos.org |
| Heptanal | Aspergillus fumigatus | Inhibition of colony growth | nih.gov |
Allelopathic Effects Mediated by Volatile Aldehydes
In addition to self-inhibition, volatile aldehydes can exert allelopathic effects, where they inhibit the growth of other competing microorganisms. nih.govplos.orgnih.gov This chemical warfare provides a competitive advantage to the producing organism.
Studies have demonstrated that benzaldehyde produced by Fusarium solani can inhibit both the germination and filamentous growth of Aspergillus fumigatus. nih.govplos.org This suggests that benzaldehyde acts as an allelochemical substance in the interaction between these two fungal species. nih.gov Similarly, heptanal, which acts as a self-inhibitor for A. fumigatus, was also found to inhibit the growth of F. solani. nih.gov
The allelopathic effects of these aldehydes are concentration-dependent. For example, exogenous application of these aldehydes has been shown to inhibit fungal growth in a dose-dependent manner. The table below outlines the observed allelopathic effects of benzaldehyde and heptanal.
| Aldehyde | Producing Organism | Affected Organism | Observed Effect | Reference |
| Benzaldehyde | Fusarium solani | Aspergillus fumigatus | Inhibition of germination and filamentous growth | nih.govplos.org |
| Heptanal | Aspergillus fumigatus | Fusarium solani | Inhibition of colony growth | nih.gov |
Aldehydes as Pollinator Attractants
Aldehydes are a significant class of volatile organic compounds emitted by many plant species as a key component of their floral scent. These compounds play a crucial role in mediating interactions between plants and their pollinators. The specific composition and concentration of aldehydes in a floral bouquet can be a primary factor in attracting specific types of pollinators, such as bees, flies, and moths, thereby facilitating successful pollination. This section focuses on the roles of two such aldehydes, benzaldehyde and heptanal, in pollinator attraction.
Benzaldehyde is a well-documented pollinator attractant, found in the floral scents of a wide array of plant species. researchgate.net Its presence is often associated with the attraction of generalist pollinators like bees and flies. researchgate.netfu-berlin.de For instance, research on Capsella has shown that the emission of benzaldehyde can act as an attractant for different types of pollinators. fu-berlin.de In some cases, the presence or absence of benzaldehyde can significantly influence pollinator preference. Studies on dioecious plants like Salix caprea have included benzaldehyde in the analysis of floral scents that attract honey bees. nih.gov Furthermore, benzaldehyde is a known component in the floral volatile organic compounds of plants such as Leontopodium alpinum, Filipendula ulmaria, and Crataegus sp., which are primarily pollinated by flies. researchgate.net In the orchid Gymnadenia odoratissima, benzaldehyde is one of the physiologically active compounds in its floral scent that attracts moths.
The role of heptanal in pollinator attraction is less definitively established in scientific literature. While heptanal is a naturally occurring aldehyde found in the essential oils of several plants, including ylang-ylang (Cananga odorata), clary sage (Salvia sclarea), lemon (Citrus x limon), bitter orange (Citrus x aurantium), rose (Rosa), and hyacinth (Hyacinthus), its primary function as a pollinator attractant is not as clearly demonstrated as that of benzaldehyde. wikipedia.org It is recognized for its strong fruity and fatty odor profile. scent.vn Some studies have identified heptanal within the complex floral bouquets of various plants, such as certain species of the Ophrys genus. researchgate.net However, research has also indicated that certain aldehydes can act as repellents to some insects. For example, n-heptanal has been identified as a repellent for the diamondback moth. This highlights the complexity of chemical signaling in plant-insect interactions, where a single compound can elicit different responses from different insect species.
The following tables provide detailed research findings on the role of benzaldehyde and the presence of heptanal in the floral scents of various plant species and their interactions with pollinators.
Research Findings on Benzaldehyde as a Pollinator Attractant
| Plant Species | Pollinator(s) Attracted | Research Findings |
| Capsella sp. | Bees, Syrphid flies, Butterflies | Emission of benzaldehyde is reported to be attractive to bees and syrphid flies. fu-berlin.de Studies on scent-manipulated Capsella genotypes showed that butterflies visited plants emitting benzaldehyde more frequently. fu-berlin.de |
| Buddleja sp. | Honey bees | Benzaldehyde is a major floral scent constituent that plays a role in eliciting attraction behavior in honey bees. |
| Gymnadenia odoratissima | Moths | Benzaldehyde was identified as one of seven physiologically active compounds in the floral scent that attracted moths. |
| Leontopodium alpinum, Filipendula ulmaria, Crataegus sp. | Flies | Benzaldehyde is a common component in the floral volatile organic compounds of these plants, which are mainly pollinated by flies. researchgate.net |
| Multispecies | Generalist bees (Apis mellifera, Bombus sp.) | Benzaldehyde is listed as an attractant for these generalist bee species across multiple plant types. researchgate.net |
Presence of Heptanal in Floral Scents
| Plant Species | Findings on Heptanal |
| Cananga odorata (Ylang-ylang) | Naturally occurs in the essential oil. wikipedia.org |
| Salvia sclarea (Clary sage) | Naturally occurs in the essential oil. wikipedia.org |
| Citrus x limon (Lemon) | Naturally occurs in the essential oil. wikipedia.org |
| Citrus x aurantium (Bitter orange) | Naturally occurs in the essential oil. wikipedia.org |
| Rosa sp. (Rose) | Naturally occurs in the essential oil. wikipedia.org |
| Hyacinthus sp. (Hyacinth) | Naturally occurs in the essential oil. wikipedia.org |
| Aglaja, Cypripedium, Hydnora, Ophrys | Heptanal has been isolated from the floral headspace of these genera. researchgate.net |
Computational and Theoretical Studies on Benzaldehyde and Heptanal
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of chemical reactivity, from the binding of molecules on catalytic surfaces to the intricate details of reaction pathways.
Binding Energies of Aldehydes on Metal Surfaces in Electrocatalysis
The interaction of aldehydes with metal surfaces is a critical aspect of electrocatalysis. DFT calculations are instrumental in determining the binding energies of adsorbates, which in turn helps in understanding and predicting catalytic activity. The binding energy dictates how strongly a molecule is held to the surface, influencing reaction rates and pathways. For instance, in electrocatalytic reactions, an optimal binding energy is often sought—strong enough to activate the reactant but weak enough to allow the product to desorb. While specific DFT studies on the binding energies of benzaldehyde (B42025) and heptanal (B48729) on various metal electrocatalysts are not extensively documented in publicly available literature, the methodology is well-established. DFT is frequently used to explain experimental observations in electrocatalysis by correlating the binding energy of key intermediates to the catalytic activity. youtube.com For example, in the hydrogen evolution reaction, the binding energy of hydrogen to a metal surface is a key descriptor of catalytic performance. youtube.com Similar principles would apply to the electrocatalytic conversion of aldehydes, where the binding of the aldehyde to the catalyst surface is the initial step.
Theoretical Modeling of Reaction Mechanisms
For example, a DFT study on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole at the B3LYP/6-31+G(d) level of theory identified three transition states. nih.govcanterbury.ac.uk The first transition state involved a hydrogen transfer and a nucleophilic attack to form a hemiaminal intermediate. nih.govcanterbury.ac.uk Subsequent transition states were characterized for the internal rearrangement and the final elimination of a water molecule to form a Schiff base. nih.gov Such studies provide invaluable insights into the step-by-step process of the reaction, highlighting the role of substituents and solvent molecules on the reaction energetics. nih.govcanterbury.ac.uk
In the context of the benzaldehyde and heptanal reaction, DFT could be used to model the formation of the enolate from heptanal, the subsequent nucleophilic attack on the carbonyl carbon of benzaldehyde, and the final dehydration step to yield α-pentylcinnamaldehyde (jasminaldehyde). researchgate.net The presence of weak Lewis acid sites on a catalyst, for example, can create a positive charge on the carbonyl group of benzaldehyde, making it more susceptible to attack by the carbanion of heptanal, a detail that can be explicitly modeled using DFT. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques that model the behavior of molecules. These methods are particularly useful for studying large systems and dynamic processes that are computationally expensive for higher-level quantum mechanical methods.
In Silico Experimental Data for Kinetic Parameter Estimation
Computational Fluid Dynamics (CFD) coupled with kinetic modeling is a powerful tool for reactor design and process optimization. While specific in silico experimental data for the kinetic parameter estimation of the benzaldehyde-heptanal reaction is not prominently published, the approach has been successfully applied to related compounds and systems. For instance, detailed chemical kinetic models for the combustion of n-heptane have been incorporated into CFD simulations to predict flame structures and autoignition behavior. uic.eduresearchgate.net These models often involve a large number of species and elementary reactions.
| CFD Kinetic Models for n-Heptane Combustion | Number of Species | Number of Reactions |
| San Diego (SD) Mechanism | 52 | 544 |
| Lawrence Livermore National Laboratory (LLNL) Mechanism | 160 | 1540 |
| National Institute of Standards and Technology (NIST) Mechanism | 197 | 2926 |
This table illustrates the complexity of kinetic models used in CFD simulations for a related hydrocarbon, n-heptane. uic.edu
The coupling of CFD with population balance models has also been used to simulate nanoprecipitation processes, which are highly dependent on mixing effects and reaction kinetics. researchgate.net Such computational approaches can provide detailed predictions of flow dynamics and their influence on reaction outcomes, effectively generating in silico data that can be used to estimate kinetic parameters and validate experimental results. researchgate.netrsc.org
Understanding Solvent Effects through Computational Approaches
The solvent can play a crucial role in chemical reactions, influencing reaction rates and even altering reaction pathways. Computational approaches are vital for understanding these solvent effects at a molecular level. Explicitly modeling a large number of solvent molecules can be computationally demanding, leading to the development of various strategies. nih.gov
One approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium. nih.gov For reactions where specific solute-solvent interactions like hydrogen bonding are important, a microsolvation or cluster-continuum model can be employed, where a few explicit solvent molecules are included in the quantum mechanical calculation along with the continuum model. nih.gov
More advanced techniques involve the use of neural network potentials trained on quantum mechanical data to perform large-scale molecular dynamics simulations. This allows for the explicit simulation of thousands of solvent molecules and the calculation of free energy surfaces for reactions in solution, capturing the dynamic and complex nature of solute-solvent interactions. nih.gov For the aldol (B89426) condensation of benzaldehyde and heptanal, computational studies have highlighted that the choice of solvent can significantly affect the conversion and product distribution. researchgate.net
Green Chemistry Principles Applied to Benzaldehyde and Heptanal Research
Sustainable Synthetic Routes
Sustainable synthetic routes focus on minimizing environmental impact by improving reaction efficiency, reducing waste, and using safer materials.
One of the primary tenets of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Research has demonstrated the viability and advantages of conducting the condensation of benzaldehyde (B42025) and heptanal (B48729) under solvent-free conditions.
Solvent-free aldol (B89426) condensation has been shown to result in high conversion rates and selectivity for the desired product, jasminaldehyde. researchgate.net In one study, using a silica-alumina catalyst, a 100% conversion of heptanal with 97% selectivity to jasminaldehyde was achieved without any solvent. researchgate.net This approach not only simplifies the process by eliminating the need for solvent handling and recovery but can also enhance reaction kinetics and product yield. researchgate.netrsc.org The absence of a solvent can lead to higher reactant concentrations, potentially accelerating the reaction rate. For instance, a silica-immobilized piperazine (B1678402) organocatalyst has been effectively used for jasminaldehyde synthesis under neat (solvent-free) conditions, yielding high conversions and selectivities. rsc.org Similarly, a green Knoevenagel condensation of various benzaldehydes has been successfully developed as a solvent-free procedure, highlighting the broad applicability of this principle. tandfonline.comtue.nltue.nl
| Catalyst System | Reactants | Conditions | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Source |
| SiO₂-Al₂O₃-TMSPA | Benzaldehyde, Heptanal | Reflux, Solvent-Free | 100 | 97 | researchgate.net |
| ESM 3:1 (Mg-Al mixed oxide) | Benzaldehyde, Heptanal | 100°C, Solvent-Free | 70 | 66 | researchgate.net |
| Silica-immobilized piperazine | Benzaldehyde, Heptanal | Solvent-Free | >90 | >90 | rsc.org |
The development of recyclable catalysts is a cornerstone of sustainable synthesis, addressing the drawbacks of homogeneous catalysts that are difficult to separate from the reaction mixture and often cannot be reused. researchgate.netresearchgate.net
Phase Transfer Catalysts (PTCs): PTCs facilitate the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase). Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have been successfully employed as phase transfer catalysts in the aldol condensation of benzaldehyde and n-heptanal in the presence of sodium hydroxide (B78521). nanobioletters.comresearchgate.net This method allows for high selectivity towards jasminaldehyde with minimal by-products. nanobioletters.com A significant advantage is the catalyst's recyclability; it can be reused for subsequent batches, making the process more economical and sustainable. nanobioletters.comresearchgate.net Studies have demonstrated that the catalyst can be reused for at least four cycles with minimal loss of activity. nanobioletters.com
Hydrotalcites: Hydrotalcites, or layered double hydroxides (LDHs), are a class of solid base catalysts that have shown great promise in the synthesis of jasminaldehyde. researchgate.netresearchgate.netorientjchem.org These materials, particularly Mg-Al mixed oxides derived from hydrotalcites, can be used in solvent-free conditions and are easily separated from the reaction mixture by filtration. researchgate.netresearchgate.net Their catalytic activity can be tuned by varying the Mg/Al molar ratio, and they possess both Brønsted and Lewis basic sites which can enhance catalytic performance. researchgate.netresearchgate.net Research has shown that Mg-Al hydrotalcites can achieve high heptanal conversion and good selectivity for jasminaldehyde. researchgate.net Furthermore, these catalysts can be regenerated and reused multiple times without a significant drop in activity, which is a major advantage over traditional homogeneous catalysts. researchgate.net
| Catalyst | Reactants | Key Findings | Recyclability | Source |
| Cetyltrimethylammonium bromide (PTC) | Benzaldehyde, n-Heptanal | High selectivity to jasminaldehyde with minimal by-products. | Reusable for at least four cycles. | nanobioletters.com |
| Mg-Al Hydrotalcite | Benzaldehyde, Heptanal | Maximum selectivity of 86% with 98% conversion of 1-heptanal. | Reusable for up to three cycles without significant loss in activity. | researchgate.net |
| Industrially prepared Mg-Al mixed oxide | Benzaldehyde, Heptanal | 66% selectivity to jasminaldehyde at 70% heptanal conversion. | Heterogeneous catalyst with easy separation and potential for reuse. | researchgate.net |
The conventional industrial synthesis of jasminaldehyde often employs strong bases like NaOH or KOH as catalysts. researchgate.netresearchgate.net While effective, these homogeneous catalysts create highly corrosive mixtures that can damage equipment. researchgate.net Moreover, the post-reaction work-up involves neutralization, which generates large volumes of salt-containing liquid waste, posing a significant disposal challenge and environmental burden. researchgate.netresearchgate.net
The shift towards solid, heterogeneous catalysts like hydrotalcites or silica-supported organocatalysts directly addresses these problems. researchgate.netrsc.org
Corrosion Reduction: Solid catalysts are generally less corrosive than concentrated alkaline solutions, leading to longer reactor lifetimes and safer operating conditions. researchgate.net
Waste Minimization: Heterogeneous catalysts can be easily removed from the product mixture by simple filtration. nih.gov This eliminates the need for a neutralization step, thereby preventing the formation of large quantities of wastewater and salt by-products. researchgate.netrsc.org The principle of waste prevention is a core concept in green chemistry, favoring the avoidance of waste generation over treatment or cleanup. acs.org
By designing processes that utilize these solid catalysts, the chemical industry can significantly reduce its environmental footprint, moving away from polluting and hazardous traditional methods.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, represents a powerful green alternative for chemical synthesis. nih.govacs.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and typically in aqueous media, which significantly reduces energy consumption and avoids the use of harsh or toxic reagents. nih.govyoutube.com
In the context of aldehyde chemistry, biocatalysis offers several advantages:
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which can lead to purer products and eliminate the need for protecting groups or the separation of unwanted isomers. acs.orgnih.gov This is particularly valuable in the synthesis of complex chiral molecules. nih.gov
Reduced Waste: The specificity of enzymes minimizes the formation of by-products, leading to cleaner reaction profiles and higher atom economy. acs.orgnih.gov
Sustainability: Enzymes are derived from renewable resources and are biodegradable. nih.gov
While specific examples of enzymes for the direct condensation of benzaldehyde and heptanal are still emerging, the principles of biocatalysis are widely applied. For instance, enzymes like pig liver esterase (PLE) have been used in the synthesis of complex molecules starting from benzaldehyde derivatives, demonstrating the potential to introduce chirality efficiently. nih.gov The development of engineered enzymes through directed evolution is continuously expanding the scope of biocatalysis to non-natural substrates and reactions, paving the way for future biocatalytic routes to compounds like jasminaldehyde. nih.govnih.gov
Process Intensification and Flow Chemistry
Process intensification aims to develop smaller, safer, and more energy-efficient chemical production methods. Flow chemistry, particularly using microreactors, is a key enabling technology in this area. numberanalytics.comchimia.ch
Microreactors are miniaturized reaction vessels with internal dimensions in the micrometer range. numberanalytics.com They operate under a continuous flow regime, offering significant advantages over traditional batch reactors for aldehyde synthesis and other organic reactions. numberanalytics.comresearchgate.net
Key advantages of microreactor technology include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for extremely efficient heat and mass transfer. chimia.chresearchgate.net This enables precise temperature control, which is crucial for managing highly exothermic reactions and improving selectivity by minimizing side reactions. researchgate.net
Improved Safety: The small internal volume of microreactors means that only tiny amounts of reactants are present at any given moment, drastically reducing the risks associated with handling hazardous materials or potentially explosive reactions. researchgate.net
Increased Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time allows for the fine-tuning of reaction conditions to maximize product yield and selectivity. numberanalytics.com
Rapid Process Optimization: The small scale and continuous nature of flow systems enable rapid screening of different reaction conditions, accelerating process development. chimia.ch
Microreactors have been successfully used for a variety of organic syntheses, including oxidation of alcohols to aldehydes and various coupling reactions. numberanalytics.com The application of continuous flow systems has been demonstrated for reactions involving benzaldehyde and heptanal, showcasing the potential for safer and more efficient production. rsc.org For example, a continuous flow microreactor system under pressure has been developed for the efficient synthesis of substituted imidazoles from aldehydes. acs.org While the scale-up is achieved through "numbering-up" (running multiple microreactors in parallel) rather than increasing the reactor size, this technology holds significant promise for the green manufacturing of fine chemicals derived from aldehydes. chimia.ch
Segmented Flow Processes for Biocatalysis
The application of biocatalysis in chemical synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. However, challenges such as mass transfer limitations, especially in biphasic systems common for non-polar substrates like heptanal, can hinder their industrial application. Segmented flow processes have emerged as a powerful tool to overcome these hurdles.
In these systems, two immiscible phases, typically an aqueous phase containing the biocatalyst and an organic phase with the substrate, are passed through a microreactor. The formation of distinct segments or plugs of each phase dramatically increases the interfacial area, thereby enhancing mass transfer between the phases. This leads to significantly improved reaction rates and efficiencies compared to traditional batch reactors.
One notable study demonstrated the benefits of segmented flow for the reduction of heptanal to its corresponding alcohol using an alcohol dehydrogenase (ADH) from Lactobacillus brevis. rsc.orgresearchgate.netmisericordia.edu Research has shown that conducting mass transfer-limited biotransformations in a segmented flow mode can lead to a significant increase in conversion. For instance, in one study, the conversion for a biotransformation was more than doubled in a segmented flow process compared to a batch process, even when the latter was run at a high stirring rate of 1100 rpm. rsc.org
Further research has highlighted the broad applicability of segmented flow for whole-cell biocatalysis in biphasic media. researchgate.netnih.gov By employing this technique, researchers have achieved a three-fold increase in conversion (from 34% to over 99%) and a 1.5-fold higher yield (from 44% to 65%) for a given biotransformation compared to the equivalent batch process. researchgate.netnih.gov These improvements are attributed to the enhanced mass transfer and simplified work-up procedures inherent to segmented flow systems. nih.gov
Table 1: Comparison of Batch vs. Segmented Flow Biocatalysis
| Parameter | Batch Process | Segmented Flow Process | Reference |
|---|---|---|---|
| Conversion | 34% | >99% | researchgate.netnih.gov |
| Yield | 44% | 65% | researchgate.netnih.gov |
Utilization of Environmentally Benign Oxidants (e.g., Atmospheric Oxygen)
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Traditionally, this has been achieved using stoichiometric oxidants based on heavy metals like chromium and manganese, which are toxic and generate significant environmental waste. misericordia.edu A key goal of green chemistry is to replace these hazardous reagents with environmentally benign alternatives, with atmospheric oxygen being the ideal oxidant due to its abundance and the formation of water as the only byproduct.
Recent research has focused on developing catalytic systems that can efficiently utilize molecular oxygen from the air for the selective oxidation of aldehydes. For benzaldehyde , several successful approaches have been reported. One method employs supported gold nanoparticles as a catalyst for the oxidative esterification of benzaldehyde in the presence of an alcohol, using air as the oxidant at ambient temperature. rsc.org This process can be tuned to produce various benzoate (B1203000) esters in high yields. rsc.org Another efficient system for the aerobic oxidation of benzaldehyde to benzoic acid utilizes N-heterocyclic carbenes as organic catalysts in a solvent-free reaction, significantly reducing waste. misericordia.edu Furthermore, a combination of N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) in hexafluoropropan-2-ol has been shown to be highly effective for the aerobic autoxidation of methylarenes to benzaldehydes with high selectivity. nih.gov
The aerobic oxidation of heptanal has also been a subject of investigation. Gold supported on a mesoporous ceria (CeO2) matrix has been identified as a highly efficient catalyst for the selective aerobic oxidation of both aliphatic and aromatic aldehydes, including heptanal, to their corresponding carboxylic acids. researchgate.net The high activity is attributed to the nanometric particle size of both the gold and the ceria support. researchgate.net Other heterogeneous metal catalysts have also been studied for the air oxidation of heptanal to n-heptanoic acid. researchgate.net
The general mechanism for the aerobic oxidation of aldehydes is complex and can involve multiple pathways. acs.org One proposed mechanism involves the autoxidation of the aldehyde to form a peroxy acid, which then oxidizes another molecule of the aldehyde to the carboxylic acid. acs.org Catalysts can play a role in facilitating the formation of the peroxy acid and/or its subsequent reaction. acs.orgacs.org
Table 2: Catalytic Systems for Aerobic Oxidation of Aldehydes
| Aldehyde | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|
| Benzaldehyde | Supported Gold Nanoparticles | Benzoate Esters | Ambient temperature, air as oxidant | rsc.org |
| Benzaldehyde | N-heterocyclic Carbenes | Benzoic Acid | Solvent-free, organic catalyst | misericordia.edu |
| Toluene (to Benzaldehyde) | N-hydroxyphthalimide/Cobalt(II) Acetate | Benzaldehyde | High selectivity | nih.gov |
| Heptanal | Gold on Mesoporous Ceria | n-Heptanoic Acid | Heterogeneous catalyst, high activity | researchgate.net |
Q & A
Q. What are the optimal reaction conditions for aldol condensation between benzaldehyde and heptanal to synthesize jasminaldehyde?
The reaction is most efficient under solvent-free microwave conditions (90°C, 100 W) using a CsM-20 heterogeneous catalyst. A benzaldehyde-to-heptanal molar ratio of 1:7 achieves 87.2% conversion and 78.4% selectivity. Higher ratios (e.g., 1:11) reduce selectivity due to competitive adsorption of benzaldehyde on catalytic sites, suppressing heptanal self-condensation .
Q. What analytical methods are effective for quantifying benzaldehyde and heptanal in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is widely used. For example, in lipid oxidation studies, aldehydes like heptanal and benzaldehyde were quantified using this method, with detection limits <5 ng/g in stored process waters .
Q. How do storage conditions influence the stability of benzaldehyde and heptanal in lipid-rich systems?
During cold storage, benzaldehyde and heptanal concentrations initially increase due to lipid oxidation (e.g., degradation of oleic acid) but decline after day 5. Preservation methods like high-pressure processing or antioxidant-rich coatings can inhibit their formation by reducing oxidative degradation .
Advanced Research Questions
Q. How do competing adsorption mechanisms affect selectivity in cross-aldol condensation reactions?
Excess benzaldehyde in the reaction mixture preferentially adsorbs onto basic catalyst sites (e.g., CsMCM-41), limiting heptanal access and reducing self-condensation byproducts. This dynamic explains the selectivity drop at high benzaldehyde ratios (e.g., 1:9), as steric hindrance disrupts optimal active-site utilization .
Q. What factors contribute to contradictory data on volatile aldehyde concentrations in emulsion systems?
Discrepancies arise from interfacial remodeling in double-layered emulsions. For instance, increasing fenugreek gum (FG) content from 0.01% to 0.4% reduces heptanal concentration by 56% due to enhanced interfacial stability, while benzaldehyde is fully suppressed at FG ≥0.4% via antioxidant activity .
Q. How can catalytic interfaces be engineered to improve aldehyde selectivity in multi-step reactions?
Modifying mesoporous catalysts (e.g., PTSA-MCM-41) with sulfonic acid groups enhances acidity and pore accessibility, promoting cross-aldol over self-condensation. Characterization via BET and XRD reveals that smaller pore diameters (2–3 nm) favor selective heptanal-benzaldehyde interactions .
Q. Why do benzaldehyde and heptanal exhibit divergent correlations in multivariate factor analysis?
In beer storage studies, benzaldehyde strongly correlates with Factor 1 (oxidative markers, loading = -0.90), while heptanal shows dual loading (Factor 1 = -0.71, Factor 2 = -0.60), indicating distinct degradation pathways: benzaldehyde from phenylalanine oxidation and heptanal from ω-6 fatty acid breakdown .
Methodological Considerations
Q. How to resolve matrix interference in GC-MS quantification of aldehydes?
- Internal Standards : Use deuterated analogs (e.g., d₅-benzaldehyde) to correct for matrix effects.
- SPME Fiber Selection : Carboxen/PDMS fibers outperform PDMS/DVB for heptanal recovery (36.4% vs. 6.6%) due to higher affinity for mid-chain aldehydes .
Q. What experimental designs mitigate side reactions in aldol condensation?
- Stepwise Feed Addition : Introduce heptanal gradually to avoid saturation of catalytic sites.
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from hours to minutes and minimizes thermal degradation .
Data Interpretation Challenges
Q. How to reconcile contradictory trends in aldehyde generation during storage?
In sheep wool volatiles, heptanal attracts mosquitoes at ~36% concentration, but in food matrices, its presence correlates with rancidity. Context-dependent thresholds (e.g., µg/g vs. ng/g) and odor activity values (OAVs) must be applied to distinguish desirable vs. undesirable levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
